molecular formula C52H79N5O12 B15552880 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

货号: B15552880
分子量: 966.2 g/mol
InChI 键: IURNHYDSJVLLPN-QDRBXLRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

42-(2-Tetrazolyl)rapamycin is a useful research compound. Its molecular formula is C52H79N5O12 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C52H79N5O12

分子量

966.2 g/mol

IUPAC 名称

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI 键

IURNHYDSJVLLPN-QDRBXLRNSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Due to its immunosuppressive and antiproliferative properties, rapamycin and its analogs are widely used in organ transplantation and oncology. Modifications at the C42 hydroxyl group of the rapamycin macrocycle have led to the development of several successful derivatives with improved pharmacokinetic profiles. This technical guide provides a detailed overview of the synthesis of a specific C42-substituted analog, 42-(2-Tetrazolyl)rapamycin, a compound of significant interest for its potential therapeutic applications. The synthesis of its isomer, zotarolimus (42-(1H-tetrazol-1-yl)rapamycin), is also discussed, as the synthetic route often yields a mixture of both isomers.

Synthesis Overview

The synthesis of 42-(Tetrazolyl)rapamycin is typically achieved through a two-step, one-pot procedure starting from rapamycin. The core of this process involves the activation of the C42 hydroxyl group, followed by a nucleophilic substitution with a tetrazole salt.

The key steps are:

  • Activation of the C42-Hydroxyl Group: The hydroxyl group at the C42 position of rapamycin is selectively activated to create a good leaving group. This is commonly achieved by converting it into a trifluoromethanesulfonate (triflate) ester using triflic anhydride in the presence of a non-nucleophilic base.

  • Nucleophilic Substitution with Tetrazole: The activated rapamycin intermediate is then reacted with tetrazole in the presence of a base to yield the desired 42-(Tetrazolyl)rapamycin. This reaction can lead to the formation of two regioisomers: 42-(1H-tetrazol-1-yl)rapamycin and 42-(2H-tetrazol-2-yl)rapamycin.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and patent documents, particularly US Patent 20100204466A1, which details a one-pot synthesis of zotarolimus.

Protocol 1: One-Pot Synthesis of 42-(Tetrazolyl)rapamycin

This protocol describes a one-pot method for the synthesis of 42-(tetrazolyl)rapamycin, which may yield a mixture of the 1-yl (zotarolimus) and 2-yl isomers.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
Rapamycin914.17
Triflic Anhydride (Tf2O)282.14
2,6-Lutidine107.15
Tetrazole70.05
N,N-Diisopropylethylamine (DIEA)129.24
Isopropyl Acetate (IPAc)102.13
Heptane100.21
Acetone58.08
Dichloromethane (DCM)84.93
Silica Gel-

Procedure:

Step 1: Activation of Rapamycin (Formation of Rapamycin-42-Triflate)

  • A solution of rapamycin (1.0 eq) in anhydrous isopropyl acetate (IPAc) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically between -20°C and -40°C.

  • 2,6-Lutidine (2.0-3.0 eq) is added to the cooled solution.

  • Triflic anhydride (1.5-2.0 eq) is added dropwise to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred at this temperature for a specified time, usually 1-2 hours, to allow for the complete formation of the rapamycin-42-triflate intermediate.

Step 2: Nucleophilic Substitution with Tetrazole

  • A solution of tetrazole (3.0-5.0 eq) in a suitable solvent, or added as a solid, is prepared.

  • N,N-Diisopropylethylamine (DIEA) (3.0-5.0 eq) is added to the reaction mixture containing the rapamycin-42-triflate.

  • The tetrazole solution (or solid) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an extended period, typically 12-24 hours, to ensure the completion of the substitution reaction.

Work-up and Purification:

  • The reaction mixture is quenched with a suitable aqueous solution, such as saturated sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel. A gradient elution system, such as a mixture of heptane and acetone or heptane and tetrahydrofuran (THF), is typically used to separate the desired product from impurities and any unreacted starting material. The two isomers (N1 and N2) may also be separable under carefully controlled chromatographic conditions.

Quantitative Data:

ParameterValueReference
Reactants
Rapamycin1.0 eqUS20100204466A1
Triflic Anhydride1.5 - 2.0 eqUS20100204466A1
2,6-Lutidine2.0 - 3.0 eqUS20100204466A1
Tetrazole3.0 - 5.0 eqUS20100204466A1
N,N-Diisopropylethylamine3.0 - 5.0 eqUS20100204466A1
Reaction Conditions
Activation Temperature-20°C to -40°CUS20100204466A1
Activation Time1 - 2 hoursEstimated
Substitution TemperatureRoom TemperatureUS20100204466A1
Substitution Time12 - 24 hoursUS20100204466A1
Yield
Overall YieldVariable, typically moderateGeneral Knowledge

Note on Regioselectivity: The reaction of the rapamycin-42-triflate with tetrazole can result in the formation of both N1 and N2-alkylated products. The ratio of these isomers can be influenced by the reaction conditions, including the choice of base and solvent. Separation of the isomers is typically achieved by chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of 42-(Tetrazolyl)rapamycin from rapamycin.

Synthesis_Workflow Rapamycin Rapamycin Activation Activation (Triflic Anhydride, 2,6-Lutidine, IPAc, -30°C) Rapamycin->Activation Triflate_Intermediate Rapamycin-42-Triflate (Intermediate) Activation->Triflate_Intermediate Substitution Nucleophilic Substitution (Tetrazole, DIEA, IPAc, RT) Triflate_Intermediate->Substitution Crude_Product Crude Product Mixture (N1 and N2 isomers) Substitution->Crude_Product Purification Purification (Silica Gel Chromatography) Crude_Product->Purification Final_Product This compound & 42-(1-Tetrazolyl)rapamycin Purification->Final_Product

Caption: One-pot synthesis of 42-(Tetrazolyl)rapamycin.

mTOR Signaling Pathway

Rapamycin and its analogs, including this compound, exert their biological effects by inhibiting the mTOR signaling pathway. The following diagram provides a simplified overview of this pathway.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activate Nutrients Nutrients Nutrients->mTORC1 Activate Raptor Raptor mLST8 mLST8 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin_Analog Rapamycin Analog (e.g., this compound) FKBP12 FKBP12 Rapamycin_Analog->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and inhibition by rapamycin analogs.

Conclusion

The synthesis of this compound represents a key modification of the rapamycin scaffold, offering the potential for new therapeutic agents with altered properties. The one-pot synthesis protocol described provides an efficient route to this class of compounds. Further research into optimizing reaction conditions to control regioselectivity and improve yields is an ongoing area of interest. The provided diagrams and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 42-(2-Tetrazolyl)rapamycin, a derivative of the macrolide immunosuppressant rapamycin. As a member of the rapalog family, its primary mode of action is the specific inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. This document details the molecular interactions of this compound within the mTOR signaling pathway, presents available quantitative data on its biological activity, and provides detailed protocols for key experimental procedures used to characterize its effects. Visualizations of the signaling cascade and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular functions.

Introduction to mTOR and Rapalogs

The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular metabolism and physiology, integrating signals from growth factors, nutrients, and cellular energy status.[1] Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1]

Rapamycin and its analogs (rapalogs) are a class of compounds that specifically inhibit mTOR.[1] While rapamycin itself has limitations such as poor solubility, efforts have been made to develop analogs with improved pharmacokinetic properties.[2] this compound is one such analog, developed to enhance the therapeutic potential of mTOR inhibition.

Core Mechanism of Action

The mechanism of action of this compound is analogous to that of rapamycin and other rapalogs. It exerts its inhibitory effect on mTORC1 through a multi-step process:

  • Intracellular Binding: this compound, being a lipophilic molecule, readily crosses the cell membrane. In the cytoplasm, it binds to the immunophilin FK506-binding protein 12 (FKBP12).[1]

  • Formation of the Inhibitory Complex: The binding of this compound to FKBP12 induces a conformational change in the protein, creating a high-affinity inhibitory complex.[1]

  • Allosteric Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of the mTORC1 complex.[1] This binding event does not directly target the catalytic kinase domain of mTOR but rather acts as an allosteric inhibitor, preventing the interaction of mTORC1 with its downstream substrates.[1]

This specific inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these proteins leads to a cascade of cellular events:

  • Inhibition of Protein Synthesis: Reduced phosphorylation of S6K1 and 4E-BP1 leads to a decrease in the translation of mRNAs essential for cell cycle progression and protein synthesis.

  • Cell Cycle Arrest: The inhibition of protein synthesis and other downstream effects of mTORC1 blockade result in cell cycle arrest, primarily at the G1/S checkpoint.

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by this compound can induce this cellular self-degradation process.

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway Growth Factors Growth Factors RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy This compound This compound Inhibitory Complex Inhibitory Complex This compound->Inhibitory Complex FKBP12 FKBP12 FKBP12->Inhibitory Complex Inhibitory Complex->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: The mTOR Signaling Pathway and Inhibition by this compound.

Quantitative Biological Data

Quantitative data for this compound is limited in the public domain. The following table summarizes the available information.

ParameterValueAssaySource
IC50 3.3 nMT-cell antiproliferative activity in human mixed lymphocyte reaction[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of mTOR inhibitors like this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin, as described in U.S. Patent 6,015,815.[4]

Step 1: Formation of the C-42 Trifluoromethanesulfonate Intermediate

  • Dissolve rapamycin in dichloromethane at -78°C under a nitrogen atmosphere.

  • Sequentially add 2,6-lutidine and trifluoromethanesulfonic anhydride.

  • Stir the reaction mixture for 15 minutes and then warm to room temperature.

  • Elute the mixture through a pad of silica gel with diethyl ether.

  • Pool the fractions containing the triflate and concentrate to yield the intermediate.

Step 2: Displacement with Tetrazole

  • Dissolve the triflate intermediate from Step 1 in isopropyl acetate.

  • Sequentially add diisopropylethylamine and 1H-tetrazole.

  • Stir the mixture for 18 hours at room temperature.

  • Partition the mixture between water and ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by flash column chromatography to yield this compound.

Synthesis_Workflow Rapamycin Rapamycin Reaction_1 Triflate Formation Rapamycin->Reaction_1 DCM, -78C, N2 2,6-lutidine, Tf2O Purification_1 Purification Reaction_1->Purification_1 Silica Gel Diethyl Ether C-42_Triflate C-42_Triflate Purification_1->C-42_Triflate Intermediate Reaction_2 Displacement Reaction C-42_Triflate->Reaction_2 Isopropyl Acetate DIPEA, 1H-Tetrazole Purification_2 Final Purification Reaction_2->Purification_2 Flash Chromatography This compound This compound Purification_2->this compound Final Product

Figure 2: Synthetic Workflow for this compound.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by compounds like this compound.

Materials:

  • Cell line expressing tagged mTOR and Raptor (e.g., HEK293T)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for immunoprecipitation (e.g., anti-HA or anti-myc)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant substrate (e.g., GST-4E-BP1)

  • ATP

  • This compound

  • SDS-PAGE gels and Western blot reagents

Protocol:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody against the tag on mTOR or Raptor, followed by incubation with Protein A/G agarose beads to pull down the mTORC1 complex.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer. Add the recombinant substrate (e.g., GST-4E-BP1) and ATP. For the inhibition assay, pre-incubate the mTORC1 complex with varying concentrations of this compound before adding the substrate and ATP.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1).

Western Blot Analysis of Downstream mTORC1 Signaling

This method assesses the effect of this compound on the phosphorylation status of downstream mTORC1 targets in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Western_Blot_Workflow Cell_Culture Cell Culture Treatment Treatment Cell_Culture->Treatment Treat with This compound Lysis Lysis Treatment->Lysis Cell Lysis Quantification Quantification Lysis->Quantification Protein Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE SDS-PAGE Transfer Transfer SDS_PAGE->Transfer Protein Transfer Blocking Blocking Transfer->Blocking Membrane Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Primary Antibody Incubation Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Secondary Antibody Incubation Detection Detection Secondary_Ab->Detection Chemiluminescent Detection Analysis Analysis Detection->Analysis Data Analysis

Figure 3: Western Blot Workflow for mTOR Signaling Analysis.

T-Cell Antiproliferative Assay (Mixed Lymphocyte Reaction)

This assay measures the ability of this compound to inhibit the proliferation of T-cells, a key indicator of its immunosuppressive activity. The reported IC50 value was determined using a human mixed lymphocyte reaction (MLR).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy human donors

  • RPMI 1640 medium with 10% fetal bovine serum

  • This compound

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well culture plates

  • Flow cytometer or liquid scintillation counter

Protocol:

  • Cell Preparation: Isolate PBMCs from the blood of two unrelated donors. Designate one as the "responder" and the other as the "stimulator." Irradiate or treat the stimulator cells with mitomycin C to prevent their proliferation.

  • Cell Culture: Co-culture the responder and stimulator PBMCs in a 96-well plate. If using a proliferation dye, label the responder cells with CFSE prior to co-culture.

  • Compound Treatment: Add serial dilutions of this compound to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • CFSE Dilution: If using CFSE, harvest the cells and analyze the dilution of the dye in the responder T-cell population by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

    • [3H]-Thymidine Incorporation: If using [3H]-thymidine, add it to the cultures for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the amount of incorporated [3H]-thymidine.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the mTOR signaling pathway, acting through the well-established mechanism of forming an inhibitory complex with FKBP12 to allosterically inhibit mTORC1. This leads to the suppression of key cellular processes such as protein synthesis and cell cycle progression, resulting in its antiproliferative and immunosuppressive effects. While specific data on this compound is not abundant, its mechanism of action can be thoroughly investigated using the detailed experimental protocols provided in this guide. Further research is warranted to fully elucidate the potential therapeutic advantages of this compound compared to other rapalogs.

References

42-(2-Tetrazolyl)rapamycin: An In-depth Technical Guide to a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. Like its parent compound, this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, autoimmune disorders, and organ transplant rejection. The development of novel rapamycin analogs, or "rapalogs," such as this compound, aims to improve upon the pharmacokinetic and pharmacodynamic properties of rapamycin for therapeutic applications. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and methods for its biological evaluation.

Mechanism of Action: mTOR Inhibition

This compound exerts its biological effects by inhibiting the mTOR signaling pathway. The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily target mTORC1. The mechanism of inhibition is allosteric and involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.

Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the suppression of protein synthesis and, consequently, arrests cell cycle progression and inhibits cell proliferation.

Quantitative Data

The biological activity of this compound has been quantified in terms of its anti-proliferative effects in T-lymphocytes. The half-maximal inhibitory concentration (IC50) values obtained from mixed lymphocyte reaction (MLR) assays are presented below.

Assay TypeCell TypeIC50 (nM)Reference
Rat Mixed Lymphocyte ReactionLewis Rat Lymph Node Cells1500[1]
Human Mixed Lymphocyte ReactionHuman T-cells3.3[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin. The following protocol is adapted from the synthesis of 42-epi-(tetrazolyl)-rapamycin as described in U.S. Patent 6,015,815.[2]

Step 1: Formation of 42-O-Trifluoromethanesulfonyl-rapamycin

  • Dissolve rapamycin (100 mg, 0.11 mmol) in dichloromethane (0.6 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Sequentially add 2,6-lutidine (53 µL, 0.46 mmol, 4.3 equivalents) and trifluoromethanesulfonic anhydride (37 µL, 0.22 mmol) to the cooled solution.

  • Stir the reaction mixture at -78°C for 15 minutes.

  • Allow the reaction to warm to room temperature.

  • Purify the product by passing the reaction mixture through a short column of silica gel, eluting with diethyl ether.

  • Pool the fractions containing the triflate intermediate and concentrate under reduced pressure to yield the product as an amber foam.

Step 2: Displacement with Tetrazole

  • Dissolve the 42-O-trifluoromethanesulfonyl-rapamycin from Step 1 in isopropyl acetate (0.3 mL).

  • Sequentially add diisopropylethylamine (87 µL, 0.5 mmol) and 1H-tetrazole (35 mg, 0.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Partition the mixture between water (10 mL) and diethyl ether (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2-tetrazolyl isomers and any unreacted starting material. The specific isomer, this compound, is identified and characterized by spectroscopic methods.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

The following is a general protocol for a one-way mixed lymphocyte reaction to assess the immunosuppressive activity of this compound.

1. Cell Preparation:

  • Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. These will serve as the responder cells.

  • Stimulator Cells: Isolate PBMCs from a second, unrelated HLA-mismatched donor. To prevent their proliferation, treat these cells with a DNA cross-linking agent like mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy). These are the stimulator cells.

2. Assay Setup:

  • Resuspend both responder and stimulator cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • In a 96-well flat-bottom plate, add responder cells at a density of 1 x 10^5 cells/well.

  • Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio (1 x 10^5 cells/well).

  • Prepare a serial dilution of this compound in complete medium and add to the co-culture wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (no inhibitor).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.

3. Measurement of Proliferation:

  • Approximately 18-24 hours before the end of the incubation period, add a proliferation indicator to each well. Common methods include:

    • [³H]-Thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well. At the end of the incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • BrdU incorporation: Add 10 µM BrdU to each well. At the end of the incubation, measure BrdU incorporation using an anti-BrdU antibody in an ELISA-based assay.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis inhibition relieved Rapamycin_Analog This compound + FKBP12 Rapamycin_Analog->mTORC1 inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: Rapamycin Step1 Step 1: Triflation - Dichloromethane, -78°C - 2,6-Lutidine - Triflic Anhydride Start->Step1 Intermediate Intermediate: 42-O-Trifluoromethanesulfonyl-rapamycin Step1->Intermediate Step2 Step 2: Nucleophilic Substitution - Isopropyl Acetate, RT - Diisopropylethylamine - 1H-Tetrazole Intermediate->Step2 Purification Purification: Flash Column Chromatography Step2->Purification Product Product: This compound Purification->Product Characterization Characterization: - Mass Spectrometry - NMR Spectroscopy Product->Characterization Bio_Assay Biological Evaluation: Mixed Lymphocyte Reaction (MLR) Assay Product->Bio_Assay End End: IC50 Determination Bio_Assay->End

Caption: Workflow for the synthesis and biological evaluation of this compound.

Logical Relationship of mTOR Inhibition and Cellular Effects

mTOR_Inhibition_Effects Compound This compound Complex Drug-FKBP12 Complex Compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 inhibits Downstream Decreased Phosphorylation of S6K1 and 4E-BP1 mTORC1->Downstream leads to Cellular_Effects Cellular Effects: - Inhibition of Protein Synthesis - G1 Cell Cycle Arrest - Decreased Cell Proliferation Downstream->Cellular_Effects results in

Caption: Logical flow from mTORC1 inhibition to cellular effects.

References

In-depth Technical Guide: 42-(2-Tetrazolyl)rapamycin Prodrug Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin (CAS No. 221877-56-1) is a semi-synthetic prodrug of a rapamycin analog designed to enhance the therapeutic potential of the parent macrocyclic lactone. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this compound holds promise for various therapeutic applications, including immunosuppression and oncology. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its synthesis, mechanism of action, and key experimental protocols for its evaluation. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using DOT language diagrams.

Introduction

Rapamycin, a natural product isolated from Streptomyces hygroscopicus, is a well-established mTOR inhibitor with clinical applications in preventing organ transplant rejection and treating certain cancers. However, its poor aqueous solubility and variable bioavailability have prompted the development of derivatives and prodrugs to improve its pharmaceutical properties.[1] Modification at the C-42 hydroxyl position of the rapamycin core has been a successful strategy, leading to the development of several approved drugs.[1] this compound emerges from this line of research as a prodrug of a rapamycin analog, with the tetrazole moiety intended to modulate its physicochemical and pharmacokinetic profile.[2][3][4] This document serves as a detailed resource for researchers engaged in the study and development of this and related compounds.

Physicochemical Properties

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its general characteristics can be inferred from its structure and related compounds. The introduction of the tetrazole ring is known to influence lipophilicity and metabolic stability.[5][6]

PropertyValueReference
CAS Number 221877-56-1[2]
Molecular Formula C52H79N5O12 (for the core analog)Inferred
Appearance White to off-white solidTypical for rapamycin analogs
Solubility Expected to have modified solubility compared to rapamycinGeneral knowledge of prodrugs
Storage Store at -20°C to -80°C to ensure stability[7]

Synthesis

A specific, detailed synthesis protocol for this compound is outlined in patent literature, notably US Patent 6,015,815 A.[8] The general strategy involves the activation of the C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.

General Synthetic Scheme

The synthesis can be conceptualized in two main steps:

  • Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of the rapamycin macrocycle is converted into a good leaving group. A common method is the formation of a trifluoromethanesulfonate (triflate) ester.

  • Nucleophilic Substitution with Tetrazole: The activated rapamycin intermediate is then reacted with 1H-tetrazole in the presence of a non-nucleophilic base. This results in the displacement of the leaving group and the formation of the tetrazolyl ether linkage at the C-42 position. It is important to note that this reaction can produce a mixture of N-1 and N-2 isomers of the tetrazole ring, which may require chromatographic separation.

Synthesis_Workflow Rapamycin Rapamycin ActivatedRapamycin C-42 Activated Rapamycin (e.g., Triflate) Rapamycin->ActivatedRapamycin Activation (e.g., Tf2O, 2,6-Lutidine) Prodrug This compound ActivatedRapamycin->Prodrug Nucleophilic Substitution (e.g., DIEA) Tetrazole 1H-Tetrazole Tetrazole->Prodrug Nucleophilic Substitution (e.g., DIEA) mTOR_Signaling_Pathway cluster_prodrug Prodrug Activation cluster_inhibition mTORC1 Inhibition cluster_downstream Downstream Effects This compound This compound Active Rapamycin Analog Active Rapamycin Analog This compound->Active Rapamycin Analog In vivo conversion FKBP12 FKBP12 Active Rapamycin Analog->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 complex binds to S6K1 S6K1 mTORC1->S6K1 phosphorylates mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4EBP1->Protein Synthesis inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Sample at time points Base Basic (e.g., 0.1M NaOH) Base->Analysis Sample at time points Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Sample at time points Thermal Thermal (e.g., 60-80°C) Thermal->Analysis Sample at time points Photolytic Photolytic (UV/Vis light) Photolytic->Analysis Sample at time points Prodrug This compound Solution Prodrug->Acid Expose to Prodrug->Base Expose to Prodrug->Oxidative Expose to Prodrug->Thermal Expose to Prodrug->Photolytic Expose to Degradation Identification of Degradation Products Analysis->Degradation

References

In-Depth Technical Guide: FKBP12 Binding Affinity of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature did not yield specific quantitative binding affinity data or detailed experimental protocols for 42-(2-Tetrazolyl)rapamycin. The following guide provides a comprehensive overview of the binding affinity of the parent compound, rapamycin, and its analogs to FKBP12, along with generalized experimental methodologies. This information serves as a foundational resource for research and development in this area.

Introduction

Rapamycin and its analogs are macrocyclic lactones that exhibit potent immunosuppressive and anti-proliferative properties. Their mechanism of action is initiated by the formation of a high-affinity complex with the ubiquitously expressed cytosolic protein, FK506-binding protein 12 (FKBP12). This complex, rather than the drug alone, is the active entity that inhibits the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. Understanding the binding affinity of rapamycin analogs to FKBP12 is a critical first step in the development of novel mTOR inhibitors with improved pharmacological profiles.

Quantitative Binding Affinity Data

The binding affinity of various rapamycin analogs to FKBP12 has been characterized using multiple biophysical techniques. The following table summarizes key binding affinity data for rapamycin and other relevant compounds.

CompoundAssay TypeAffinity Constant
RapamycinScintillation Proximity AssayIC50 = 3.5 nM
FK506Peptidyl-prolyl cis-trans isomerization assayKi ≈ 1.7 nM
FK506-Kd = 0.4 nM
WDB002-Kd ≈ 4 nM
MeridamycinCompetitive binding assayIC50 = 1 ng/mL

Experimental Protocols

A variety of experimental techniques can be employed to determine the binding affinity of rapamycin analogs to FKBP12. A commonly used method is the competitive fluorescence polarization assay.

Competitive Fluorescence Polarization Assay

This assay measures the displacement of a fluorescently labeled ligand from FKBP12 by a competitive, unlabeled ligand (e.g., a rapamycin analog).

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506 or rapamycin)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microplates (e.g., black, 384-well)

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled ligand in an appropriate solvent (e.g., DMSO).

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Prepare a solution of FKBP12 in the assay buffer.

  • Assay Protocol:

    • Add a fixed concentration of FKBP12 and the fluorescently labeled ligand to each well of the microplate.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no FKBP12 (minimum polarization).

    • Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the test compound concentration.

    • The resulting sigmoidal curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.

Signaling Pathway and Experimental Workflow Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of the FKBP12-rapamycin complex in the mTOR signaling pathway.

mTOR_Signaling_Pathway Rapamycin Rapamycin FKBP12_Rapamycin FKBP12-Rapamycin Complex Rapamycin->FKBP12_Rapamycin Binds to FKBP12 FKBP12 FKBP12->FKBP12_Rapamycin mTORC1 mTORC1 FKBP12_Rapamycin->mTORC1 Inhibits Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth Promotes

Caption: The FKBP12-rapamycin complex inhibits mTORC1 signaling.

Experimental Workflow for Binding Affinity Determination

The diagram below outlines a typical workflow for determining the binding affinity of a compound to FKBP12.

Binding_Affinity_Workflow Start Start: Obtain Test Compound and Reagents Assay_Setup Set up Competitive Binding Assay Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Measurement Measure Signal (e.g., Fluorescence Polarization) Incubation->Measurement Data_Analysis Analyze Data and Determine IC50/Ki Measurement->Data_Analysis End End: Report Binding Affinity Data_Analysis->End

Caption: A generalized workflow for binding affinity determination.

Unveiling 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, identified by the CAS number 221877-56-1, is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties. As an analog of rapamycin, it is classified as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, and relevant experimental data, compiled to assist researchers and professionals in the field of drug development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be inferred from its chemical structure and information available from commercial suppliers.

PropertyValueSource
CAS Number 221877-56-1MedChemExpress[1]
Molecular Formula C₅₂H₇₉N₅O₁₂Inferred from structure
Molecular Weight 966.2 g/mol Inferred from structure
Appearance White to off-white solidTypical for macrolides
Solubility Soluble in DMSOMedChemExpress[1]

Synthesis

The synthesis of this compound is detailed in patent US 20080171763 A1.[1][2][3][4][5] The process involves the chemical modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle.

Experimental Protocol: Synthesis of this compound

Materials:

  • Rapamycin

  • Triethylamine

  • Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride

  • 1H-Tetrazole

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Activation of the C-42 Hydroxyl Group: Rapamycin is dissolved in dichloromethane and cooled to -78°C. Triethylamine is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at this temperature for approximately 30 minutes to form the C-42 triflate intermediate.

  • Nucleophilic Substitution: 1H-Tetrazole is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution of the triflate group by the tetrazole.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Diagram: Synthetic Workflow

G cluster_activation Activation Step cluster_substitution Substitution Step cluster_purification Purification Rapamycin Rapamycin Reagents1 Triethylamine, DCM, -78°C Rapamycin->Reagents1 Intermediate Rapamycin-42-O-triflate Reagents1->Intermediate Triflate Trifluoromethanesulfonic anhydride Triflate->Intermediate Tetrazole 1H-Tetrazole Intermediate->Tetrazole Reaction Stir at RT Tetrazole->Reaction Crude_Product Crude this compound Workup Aqueous Work-up Crude_Product->Workup Crude_Product->Workup Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Final_Product Pure this compound Chromatography->Final_Product mTOR_Pathway cluster_complex Inhibitory Complex Formation cluster_mTORC1 mTORC1 Inhibition cluster_downstream Downstream Effects Rapalog This compound FKBP12 FKBP12 Rapalog->FKBP12 binds Complex Rapalog-FKBP12 Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 inhibits S6K S6K mTORC1->S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth in_vitro_workflow cluster_assays Biological Assays cluster_results Data Analysis start Cell Culture (e.g., T-cells, Cancer Cell Lines) treatment Treatment with This compound (Varying Concentrations) start->treatment proliferation_assay Proliferation Assay (e.g., MTT, Thymidine Incorporation) treatment->proliferation_assay western_blot Western Blot Analysis (p-S6K, p-4E-BP1) treatment->western_blot ic50 Determine IC50 for Proliferation Inhibition proliferation_assay->ic50 phosphorylation Quantify Phosphorylation Levels western_blot->phosphorylation

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a well-established inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Rapamycin and its analogs, often referred to as "rapalogs," are of significant interest in cancer research due to the central role of the mTOR signaling pathway in regulating cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[3][4]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro experiments, and representative data based on the activity of its parent compound, rapamycin.

Mechanism of Action

This compound, as a rapamycin analog, is expected to exert its anticancer effects by inhibiting the mTOR pathway. The mechanism of action involves the formation of a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This disruption leads to a reduction in protein synthesis and ultimately arrests the cell cycle, thereby inhibiting cancer cell proliferation and inducing apoptosis.[5]

Signaling Pathway Diagram

mTOR_Pathway Growth_Factors Growth Factors / Nutrients PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Tetrazolyl_Rapamycin This compound + FKBP12 Tetrazolyl_Rapamycin->mTORC1 Inhibits Apoptosis Apoptosis Tetrazolyl_Rapamycin->Apoptosis Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of Rapamycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
B16Melanoma84.14MTT[1]
Ca9-22Oral Carcinoma~10,000 - 20,000MTT[3]
Primary CLL CellsChronic Lymphocytic LeukemiaVariesFMCA[4]
MCF-7Breast Cancer<1S6K1 Phosphorylation Inhibition[4]
MDA-MB-231Breast Cancer~100S6K1 Phosphorylation Inhibition[4]

Table 2: Apoptotic Effects of Rapamycin

Cell LineConcentrationApoptosis InductionMethodReference
B160.1 - 100 nMIncreased cleaved caspase-3 and Bax, decreased Bcl-2Western Blot[6]
Ca9-2210 µM - 20 µMIncreased percentage of apoptotic cellsFlow Cytometry (Annexin V/PI)[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines. These are based on established methods for rapamycin and other mTOR inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of mTOR Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Logical Relationship: Western Blot Analysis

Western_Blot_Logic Treatment Cell Treatment with This compound Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rapamycin is a macrolide compound that potently and specifically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR pathway is a critical signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status.[2][4] Due to its central role in cellular processes, mTOR is a key target in various therapeutic areas, including cancer, immunology, and age-related diseases. Rapamycin and its analogs, often referred to as "rapalogs," are crucial tools for studying the in vivo effects of mTOR inhibition.

These application notes provide a detailed overview of the use of rapamycin in mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin primarily acts by forming a complex with the FK506-binding protein 12 (FKBP12).[2] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[2][4][5]

  • mTORC1: Is sensitive to rapamycin and plays a key role in promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[3][4]

  • mTORC2: Is generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function in some cell types. It is involved in cell survival and cytoskeletal organization, primarily through the activation of Akt.[4]

The inhibition of mTORC1 by rapamycin leads to the dephosphorylation of its downstream targets, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis and cell growth.[5]

mTOR Signaling Pathway Diagram

mTOR_Pathway cluster_legend Legend GF Growth Factors PI3K PI3K GF->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Activation Activation Inhibition Inhibition act_edge act_edge:e->act_edge:e inh_edge inh_edge:e->inh_edge:e

Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory action of Rapamycin on mTORC1.

Quantitative Data from In Vivo Mouse Studies with Rapamycin

The following tables summarize quantitative data from various preclinical studies using rapamycin in mouse models.

Table 1: Rapamycin Dosing and Pharmacokinetics in Mice
ParameterValueMouse StrainAdministrationReference
Dosage (in food) 42 ppmUM-HET3Oral (in food)[6]
14 mg/kg of food (~2.24 mg/kg/day)C57BL/6JOral (in food)[7]
4.7, 14, or 42 ppmGenetically heterogeneousOral (in food)[8]
Dosage (injection) 0.5 mg/kg/dayNude miceIntraperitoneal[9]
0.2 mg/kg/dayPsammomys obesusIntraperitoneal[10]
Prodrug Half-life 2.1 to 4.8 hoursCD2F1Intravenous[11]
Sustained Levels 0.1 to 10 µM for 48 hours (from prodrug)CD2F1Intravenous[11]
Table 2: Effects of Rapamycin on Lifespan and Disease Models in Mice
EndpointEffectMouse ModelReference
Lifespan ~13% average increaseMultiple strains
10% mean increase (28% if started early)p53+/-[12]
Alzheimer's Disease Reduced Aβ42 levels, prevented cognitive deficitsPDAPP transgenic[13][14]
Cancer Delayed tumorigenesisp53+/-[12]
Inhibited oral cancer cell colony formationIn vitro data[15]
Angiogenesis Potently inhibited early to mid-stage angiogenesisNude mice[9]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with rapamycin in mouse models.

Protocol 1: Preparation and Administration of Rapamycin

A. Oral Administration (in food)

  • Preparation: Rapamycin can be microencapsulated to improve stability and bioavailability.[6] The required amount of microencapsulated rapamycin is mixed into the rodent chow to achieve the desired concentration (e.g., 14 or 42 ppm).[6][8]

  • Administration: The rapamycin-containing chow is provided ad libitum to the experimental group. Control animals receive the same chow without rapamycin.[7]

  • Monitoring: Food consumption should be monitored to estimate the actual dose received by each animal.[7]

B. Intraperitoneal (IP) Injection

  • Preparation: Prepare a stock solution of rapamycin in a suitable vehicle (e.g., ethanol). For injection, dilute the stock solution in a vehicle such as 5% PEG400 and 5% Tween 80 in saline.

  • Administration: Administer the rapamycin solution via IP injection at the desired dosage (e.g., 0.2 mg/kg/day).[10] The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).

  • Control: The control group should receive vehicle-only injections.

Protocol 2: Assessment of mTORC1 Signaling Inhibition

This protocol is for verifying the biological activity of rapamycin by measuring the phosphorylation of downstream targets.

  • Tissue Collection: Euthanize mice at the desired time point after treatment. Rapidly dissect tissues of interest (e.g., liver, tumor, brain) and snap-freeze them in liquid nitrogen.[3]

  • Protein Extraction: Homogenize the frozen tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total S6K1 and 4E-BP1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio in the rapamycin-treated group indicates mTORC1 inhibition.

Protocol 3: In Vivo Efficacy Studies (e.g., Tumor Xenograft Model)
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., COLO 205) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.

  • Treatment: Begin treatment with rapamycin or vehicle as described in Protocol 1.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall health of the animals.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimatization of Mice implant Tumor Cell Implantation (for cancer models) start->implant randomize Randomization into Groups (Control & Treatment) implant->randomize treatment Initiate Treatment (Rapamycin vs. Vehicle) randomize->treatment monitoring In-life Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Downstream Analysis: - Western Blot - IHC - Pharmacokinetics euthanasia->analysis end End of Study analysis->end

Caption: A typical experimental workflow for an in vivo mouse study using a rapamycin analog in a cancer model.

Conclusion

While specific information on "42-(2-Tetrazolyl)rapamycin" is currently limited, the extensive research on rapamycin provides a robust framework for designing and executing in vivo studies in mouse models. The protocols and data presented here offer a starting point for investigating the efficacy and mechanism of action of novel rapamycin analogs. It is imperative to conduct dose-finding and toxicity studies for any new compound before embarking on large-scale efficacy trials. Careful experimental design, including appropriate controls and endpoints, is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocol for Dissolving 42-(2-Tetrazolyl)rapamycin in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound known for its potent and specific inhibition of the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Rapamycin and its analogs function by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3] This inhibitory action makes this compound a valuable tool in studying cellular processes such as autophagy and cell cycle progression.[1][3] This document provides a detailed protocol for the proper dissolution and handling of this compound in dimethyl sulfoxide (DMSO) to ensure experimental reproducibility and accuracy.

Quantitative Data Summary

For optimal and reproducible experimental results, the proper preparation of this compound solutions is critical. The following table summarizes the key quantitative data for dissolving and storing this compound.

ParameterValueSource
Molecular Weight 966.21 g/mol [4]
Recommended Solvent DMSO (Dimethyl Sulfoxide)[5]
Solubility in DMSO ≥ 130 mg/mL (≥ 134.55 mM)[5]
Storage of Powder -20°C for up to 2 years[4]
Storage of Stock Solution in DMSO -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5][6]

Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, high-purity DMSO for the preparation of stock solutions.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 966.21 g/mol / 1000 = 9.66 mg

  • Weigh the this compound powder:

    • In a sterile microcentrifuge tube, carefully weigh out 9.66 mg of the compound using a calibrated analytical balance.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the powder.

  • Ensure Complete Dissolution:

    • Vortex the solution thoroughly until all the powder is completely dissolved.

    • If necessary, gentle warming in a 37°C water bath can aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Preparation of Working Solutions

Procedure:

  • Determine the Final Working Concentration:

    • Based on your experimental requirements and the specific cell line being used, determine the final concentration of this compound needed in your cell culture medium.

  • Thaw a Stock Solution Aliquot:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Perform Serial Dilutions (if necessary):

    • For preparing low concentration working solutions, it is advisable to perform serial dilutions to ensure accuracy.

  • Dilute to the Final Working Concentration:

    • Directly add the appropriate volume of the stock solution (or an intermediate dilution) to the pre-warmed cell culture medium.

    • Important: To minimize precipitation, it is recommended to add the culture medium to the tube containing the DMSO stock solution, rather than the other way around.[7]

    • For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Mix Thoroughly:

    • Gently mix the medium containing this compound by swirling or inverting the tube or flask to ensure a homogenous solution before adding it to your cells.[3]

Visualizations

experimental_workflow Experimental Workflow: Dissolving this compound cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh 1. Weigh 9.66 mg of This compound add_dmso 2. Add 1 mL of high-purity DMSO weigh->add_dmso dissolve 3. Vortex and gently warm (if necessary) to dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw a stock solution aliquot store->thaw dilute 7. Dilute stock solution into pre-warmed cell culture medium thaw->dilute mix 8. Mix thoroughly dilute->mix apply 9. Apply to cells mix->apply

Caption: Workflow for preparing stock and working solutions of this compound.

mTOR_pathway Simplified mTOR Signaling Pathway Inhibition rapamycin This compound fkbp12 FKBP12 rapamycin->fkbp12 binds complex Rapamycin-FKBP12 Complex fkbp12->complex mtorc1 mTORC1 complex->mtorc1 inhibits downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtorc1->downstream cellular_processes Cell Growth, Proliferation, Autophagy downstream->cellular_processes regulates

References

Application of Zotarolimus in Drug-Eluting Stents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus is a semi-synthetic derivative of sirolimus, belonging to the class of mTOR (mammalian target of rapamycin) inhibitors.[1] It is a potent anti-proliferative agent specifically developed for use in drug-eluting stents (DES) to prevent in-stent restenosis, the re-narrowing of a coronary artery after stent implantation.[2] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of Zotarolimus in DES, intended to guide researchers and professionals in the field of cardiovascular drug and device development.

Zotarolimus-eluting stents, such as the Endeavor and Resolute series, are designed to provide controlled, local delivery of the drug to the arterial wall, thereby inhibiting the proliferation of smooth muscle cells that leads to neointimal hyperplasia and restenosis.[2] The efficacy and safety of Zotarolimus-eluting stents have been evaluated in numerous preclinical and clinical studies, demonstrating their non-inferiority, and in some aspects, superiority to other DES and bare-metal stents (BMS).

Mechanism of Action of Zotarolimus

Zotarolimus exerts its anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] The mechanism involves the following key steps:

  • Binding to FKBP12: Zotarolimus first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1]

  • Inhibition of mTORC1: The Zotarolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[1]

  • Downstream Signaling Cascade Inhibition: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[1]

  • Cell Cycle Arrest: By inhibiting these pathways, Zotarolimus effectively halts the cell cycle in the G1 phase, preventing the proliferation of vascular smooth muscle cells (VSMCs).[1]

This targeted local delivery from the stent minimizes systemic immunosuppressive effects, a potential advantage over systemically administered mTOR inhibitors.[3]

Signaling Pathway Diagram

Zotarolimus_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_receptor Cell Surface Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Z_FKBP12 Zotarolimus-FKBP12 Complex Zotarolimus->Z_FKBP12 FKBP12->Z_FKBP12 mTORC1 mTORC1 Z_FKBP12->mTORC1 Inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation (Neointimal Hyperplasia) p70S6K->Proliferation _4EBP1->Proliferation GrowthFactors Growth Factors (e.g., PDGF, bFGF) Receptor Growth Factor Receptor GrowthFactors->Receptor Receptor->mTORC1 Activates

Caption: Zotarolimus mTOR signaling pathway in vascular smooth muscle cells.

Quantitative Data from Preclinical and Clinical Studies

The performance of Zotarolimus-eluting stents has been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Zotarolimus Elution Kinetics and Stent Characteristics
Stent PlatformPolymerZotarolimus DoseElution ProfileReference
EndeavorPhosphorylcholine (PC)10 µg/mm stent length~95% eluted within 15 days[4]
ResoluteBioLinx™1.6 µg/mm² stent surface50% in the first week, 85% by 60 days, complete by 180 days[5]
Resolute OnyxBioLinx™Not specifiedControlled and extended drug release[6]
Table 2: Angiographic Outcomes of Zotarolimus-Eluting Stents in Clinical Trials
Trial / StudyStentComparatorFollow-upIn-Stent Late Lumen Loss (mm)Binary Restenosis Rate (%)Reference
ENDEAVOR IIEndeavor ZESDriver BMS9 months0.61 ± 0.46Not specified[7]
RESOLUTE All ComersResolute ZESXience V EES13 months0.27 ± 0.4321.65 (in-stent stenosis)[8]
RESOLUTE FIMResolute ZES-9 months0.22 ± 0.270.0
Table 3: Clinical Outcomes of Zotarolimus-Eluting Stents in Major Clinical Trials
TrialStentComparatorFollow-upTarget Lesion Failure (TLF) (%)Stent Thrombosis (Definite/Probable) (%)Reference
RESOLUTE All ComersResolute ZESXience V EES1 year8.22.3[8]
RESOLUTE All ComersResolute ZESXience V EES5 years17.0 (Device-Oriented Composite Endpoint)2.8
ZEUSEndeavor ZESBare-Metal Stent1 year17.5 (MACE)2.0[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of Zotarolimus-eluting stents.

Protocol 1: In Vitro Zotarolimus Elution Kinetics Study

This protocol describes a method to determine the rate and extent of Zotarolimus release from a drug-eluting stent in vitro.

Materials and Reagents:

  • Zotarolimus-eluting stent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Zotarolimus reference standard

  • Flow-through cell apparatus (USP Apparatus 4) or a shaker bath

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Stent Preparation: Crimp the Zotarolimus-eluting stent onto a balloon catheter.

  • Elution Medium Preparation: Prepare a solution of PBS (pH 7.4) containing a surfactant (e.g., 0.5% SDS) to ensure sink conditions. The surfactant is necessary due to the hydrophobic nature of Zotarolimus.

  • Elution Setup (Flow-Through Method):

    • Place the stent mounted on the catheter into a flow-through cell.

    • Pump the pre-warmed (37°C) elution medium through the cell at a constant flow rate (e.g., 16 mL/min).

    • Collect the eluate at predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for up to 30 days or longer).

  • Sample Analysis by HPLC:

    • Prepare a calibration curve using the Zotarolimus reference standard.

    • Analyze the collected eluate samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to the appropriate wavelength for Zotarolimus (e.g., 278 nm).[10]

    • Quantify the amount of Zotarolimus in each sample using the calibration curve.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of Zotarolimus released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the elution profile.

Experimental Workflow: In Vitro Elution Study

Elution_Workflow Stent_Prep 1. Stent Preparation (Crimp on balloon) Elution 3. Elution (Flow-through cell at 37°C) Stent_Prep->Elution Medium_Prep 2. Elution Medium (PBS + Surfactant) Medium_Prep->Elution Sampling 4. Sample Collection (Predetermined time points) Elution->Sampling HPLC 5. HPLC Analysis (Quantify Zotarolimus) Sampling->HPLC Data_Analysis 6. Data Analysis (Generate elution profile) HPLC->Data_Analysis

Caption: Workflow for in vitro Zotarolimus elution kinetics study.

Protocol 2: In Vitro Smooth Muscle Cell Proliferation Assay

This protocol assesses the anti-proliferative activity of Zotarolimus on vascular smooth muscle cells (VSMCs).

Materials and Reagents:

  • Human aortic smooth muscle cells (HASMCs)

  • Smooth muscle cell growth medium (e.g., SmGM-2)

  • Fetal bovine serum (FBS)

  • Zotarolimus stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., WST-1 or MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HASMCs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G0/G1 phase.

  • Drug Treatment: Prepare serial dilutions of Zotarolimus in the low-serum medium. Add the different concentrations of Zotarolimus to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., serum-stimulated).

  • Stimulation: Add a mitogen, such as platelet-derived growth factor (PDGF, e.g., 10 ng/mL), to all wells except the negative control to induce proliferation.

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assessment:

    • Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell proliferation versus the Zotarolimus concentration.

    • Calculate the IC50 value (the concentration of Zotarolimus that inhibits cell proliferation by 50%).

Protocol 3: In Vivo Porcine Coronary Artery Stenting Model

This protocol describes the evaluation of a Zotarolimus-eluting stent in a porcine model to assess safety and efficacy (neointimal hyperplasia).

Animal Model:

  • Domestic swine (e.g., Yorkshire), 25-30 kg.

Materials and Equipment:

  • Zotarolimus-eluting stents and bare-metal stents (as controls)

  • Angiography system

  • Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) system

  • Standard interventional cardiology equipment (guiding catheters, guidewires, inflation device)

  • Anesthesia and surgical equipment

  • Antiplatelet medication (Aspirin and Clopidogrel)

Procedure:

  • Pre-procedure: Administer dual antiplatelet therapy (aspirin and clopidogrel) to the animals for at least 3 days prior to the procedure.

  • Anesthesia and Vascular Access: Anesthetize the animal and gain femoral or carotid artery access using a sterile surgical technique.

  • Coronary Angiography: Introduce a guiding catheter into the coronary artery ostium and perform baseline coronary angiography to determine the target vessel size.

  • Stent Implantation:

    • Advance a guidewire into the target coronary artery (e.g., Left Anterior Descending or Right Coronary Artery).

    • Introduce the Zotarolimus-eluting stent or a control stent over the guidewire to the target lesion.

    • Deploy the stent by inflating the balloon to a predetermined pressure to achieve a stent-to-artery ratio of approximately 1.1:1.

    • Perform post-deployment angiography and IVUS/OCT to confirm proper stent expansion and apposition.

  • Post-procedure Care: Recover the animal from anesthesia and continue dual antiplatelet therapy for the duration of the study.

  • Follow-up:

    • At a predetermined time point (e.g., 28 days or 90 days), perform follow-up coronary angiography and IVUS/OCT to assess in-stent restenosis and neointimal hyperplasia.

  • Histopathology:

    • Euthanize the animal and perfuse-fix the heart.

    • Excise the stented arterial segments.

    • Embed the segments in plastic or paraffin and prepare cross-sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) stains.

    • Perform histomorphometric analysis to measure neointimal area, percent area stenosis, and injury score.

Logical Relationship: Preclinical to Clinical Evaluation

Preclinical_to_Clinical In_Vitro In Vitro Studies (Elution, Cell Proliferation) Animal_Studies Preclinical Animal Studies (Porcine, Rabbit Models) In_Vitro->Animal_Studies Initial Efficacy & Safety Biocompatibility Biocompatibility Testing (ISO 10993) Animal_Studies->Biocompatibility In Vivo Biocompatibility Phase_I Phase I Clinical Trials (Safety, FIM) Biocompatibility->Phase_I Regulatory Submission Phase_II_III Phase II/III Clinical Trials (Efficacy, Non-inferiority) Phase_I->Phase_II_III Demonstrated Safety Post_Market Post-Market Surveillance (Long-term Safety & Efficacy) Phase_II_III->Post_Market Regulatory Approval

Caption: Logical progression from preclinical to clinical evaluation of Zotarolimus-eluting stents.

Conclusion

Zotarolimus has proven to be a highly effective anti-proliferative agent for use in drug-eluting stents. Its mechanism of action through the mTOR pathway effectively inhibits the cellular processes leading to in-stent restenosis. The quantitative data from numerous studies demonstrate the favorable safety and efficacy profile of Zotarolimus-eluting stents. The provided experimental protocols offer a foundation for researchers and developers to conduct robust in vitro and in vivo evaluations of Zotarolimus-eluting stent technologies. Continued research and development in this area, focusing on optimizing drug delivery and polymer biocompatibility, will further enhance the clinical outcomes for patients with coronary artery disease.

References

Application Notes and Protocols for Studying Autophagy with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The mechanistic Target of Rapamycin (mTOR) is a key negative regulator of autophagy. Rapamycin and its analogs are invaluable tools for studying autophagy by inhibiting mTOR complex 1 (mTORC1), thereby inducing a robust autophagic response.

These notes provide an overview of the use of rapamycin analogs for inducing and studying autophagy in a research setting.

Mechanism of Action

Rapamycin and its analogs function as allosteric inhibitors of mTORC1.[1] The molecule forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1]

mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and energy status.[1] Under normal conditions, active mTORC1 phosphorylates and inhibits key components of the autophagy initiation machinery, including ULK1 and ATG13, thus suppressing autophagy.[2][3] Inhibition of mTORC1 by a rapamycin analog relieves this inhibition, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[2][3]

Data Presentation

The following table summarizes quantitative data for the use of rapamycin to induce autophagy in various experimental models. These values should be considered as a starting point for optimizing experiments with 42-(2-Tetrazolyl)rapamycin.

ParameterCell/Animal ModelConcentration/DoseIncubation/Treatment TimeObserved Effect
In Vitro
Effective ConcentrationA549 cells100 nmol/L24 hoursIncreased number of autophagosomes.[4]
Dose-ResponsePrimary mouse Schwann cells25 nM2-48 hoursTime-dependent increase in LC3-II/LC3-I ratio and decrease in p62.[1]
Concentration-Dependent EffectsLive cells (general)0.5 nM - 100 nMUp to 6 hoursConcentration-dependent effects on the rate of autophagosome formation.[5]
IC50 (S6K Inhibition)T cell line0.05 nMNot specifiedInhibition of IL-2-induced S6K activation.
In Vivo
Systemic AdministrationC57Bl/6 mice (Osteoarthritis model)1 mg/kg body weight/day (intraperitoneal)10 weeksActivation of LC3 in articular cartilage.[6]
Prophylactic Treatment3xTg-AD mice (Alzheimer's model)Not specified (prophylactic)Lifelong from 2 months of ageInduced autophagy, reduced plaques and tangles.[7][8]
Intermittent DosingMiddle-aged mice (longevity study)42 ppm in food3 months or intermittentIncreased survival.[9]

Experimental Protocols

In Vitro Induction of Autophagy

This protocol describes the induction of autophagy in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Reagents for Western blotting (antibodies against LC3, p62/SQSTM1, and a loading control like β-actin or GAPDH)

  • Fluorescence microscope (for imaging GFP-LC3)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the optimal concentration for your cell line.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).

    • Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Analysis of Autophagy:

    • Western Blotting for LC3 and p62:

      • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against LC3 and p62. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (a lower migrating band) is a hallmark of autophagy induction. A decrease in p62 levels indicates its degradation by autophagy.

      • Probe with a loading control antibody to ensure equal protein loading.

    • Fluorescence Microscopy of GFP-LC3:

      • For this, you will need a cell line stably expressing a GFP-LC3 fusion protein.

      • Plate the cells on coverslips in a multi-well plate.

      • Treat the cells with this compound as described above.

      • After treatment, wash the cells with PBS and fix them.

      • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

      • The formation of distinct GFP-LC3 puncta (dots) within the cytoplasm indicates the recruitment of LC3 to autophagosome membranes and is a marker of autophagy induction.

In Vivo Induction of Autophagy in a Mouse Model

This protocol provides a general guideline for inducing autophagy in mice.

Materials:

  • Experimental animals (e.g., C57Bl/6 mice)

  • This compound

  • Vehicle solution (e.g., DMSO, or as specified by the manufacturer)

  • Appropriate delivery vehicle (e.g., corn oil for oral gavage, saline for intraperitoneal injection)

  • Tissue homogenization buffer

  • Reagents for Western blotting or immunohistochemistry

Procedure:

  • Preparation of Dosing Solution: Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., mg/kg body weight) and the administration volume.

  • Animal Dosing: Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). A common dose for rapamycin is in the range of 1-5 mg/kg body weight per day.[6] A vehicle control group should be included.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tissues of interest.

  • Analysis of Autophagy:

    • Western Blotting: Homogenize the collected tissues in lysis buffer and perform Western blotting for LC3 and p62 as described in the in vitro protocol.

    • Immunohistochemistry/Immunofluorescence: Fix the tissues in formalin, embed them in paraffin, and prepare tissue sections. Perform immunohistochemistry or immunofluorescence staining using antibodies against LC3 to visualize the presence of autophagosomes in the tissue.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Machinery Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Autophagosome Autophagosome ULK1_Complex->Autophagosome Initiation TR This compound (TR) TR->mTORC1 Inhibition

Caption: mTOR signaling and its inhibition by this compound to induce autophagy.

Experimental_Workflow cluster_analysis Autophagy Analysis start Start: Seed Cells treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for a Defined Period treatment->incubation western_blot Western Blot (LC3-II, p62) incubation->western_blot microscopy Fluorescence Microscopy (GFP-LC3 puncta) incubation->microscopy end End: Quantify Autophagy western_blot->end microscopy->end

Caption: A typical experimental workflow for studying autophagy induction in vitro.

References

Application Notes: Cell Culture Treatment with 42-(2-Tetrazolyl)rapamycin (Temsirolimus, CCI-779)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. While specific data for a compound with this exact nomenclature is limited, it is structurally analogous to the well-characterized and FDA-approved rapamycin analog, Temsirolimus (CCI-779). Temsirolimus is chemically known as Rapamycin 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] and is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] These application notes will focus on the use of Temsirolimus (referred to interchangeably as its alternative name CCI-779) as a representative compound for this class of 42-substituted rapamycin analogs in cell culture applications.

Temsirolimus is widely used in cancer research due to its ability to modulate cell growth, proliferation, and survival.[2][3] It exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular metabolism and growth.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest at the G1 phase, induction of autophagy, and inhibition of angiogenesis.[2][4][5]

Mechanism of Action

Temsirolimus is a selective inhibitor of the mTOR signaling pathway. The mTOR protein kinase is a central regulator of cell metabolism, growth, and proliferation and exists in two distinct complexes: mTORC1 and mTORC2.[3][6] Temsirolimus primarily targets mTORC1.[2] The mechanism involves:

  • Binding to FKBP12: Temsirolimus enters the cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).[1][2]

  • Inhibition of mTORC1: The Temsirolimus-FKBP12 complex binds to the FRB domain of mTOR, specifically within the mTORC1 complex.[2][7] This allosterically inhibits the kinase activity of mTORC1.

  • Downstream Effects: Inhibition of mTORC1 prevents the phosphorylation of key downstream targets that are critical for protein synthesis and cell cycle progression, such as S6K1 and 4E-BP1.[2][4] This leads to a reduction in cell proliferation, induction of autophagy, and a decrease in the production of proteins that regulate the cell cycle, such as cyclin D1.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Temsirolimus in various cancer cell lines. These values are critical for designing experiments and selecting appropriate treatment concentrations.

Table 1: IC50 Values of Temsirolimus in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 ValueReference
SKBr3Breast CancerProliferation Assay-1.6 nM
BT474Breast CancerProliferation Assay-4.3 nM
A498Kidney CancerMTT Assay720.35 µM[8][9]
A498Kidney CancerMTT Assay144 (6 days)0.5 µM[9]
mTOR (cell-free)Kinase Assay--1.76 µM[8][9][10]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve for your specific cell line and experimental setup.

Visualizations

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth fourEBP1->ProteinSynth Temsirolimus Temsirolimus (CCI-779) FKBP12 FKBP12 Temsirolimus->FKBP12 FKBP12->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Temsirolimus.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Temsirolimus Stock Solution (e.g., 10 mM in DMSO) start->prep seed Seed Cells in Culture Plates and Allow to Adhere (24h) prep->seed treat Treat Cells with Temsirolimus (Varying Concentrations) seed->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest Cells or Supernatant incubate->harvest analysis Perform Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT, WST-1) analysis->viability western Western Blot (p-S6K, p-4E-BP1, etc.) analysis->western facs Flow Cytometry (Cell Cycle, Apoptosis) analysis->facs end End viability->end western->end facs->end

References

Application Notes and Protocols for Animal Dosing Strategies of Zotarolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[2] Zotarolimus binds to the intracellular protein FK-binding protein 12 (FKBP12), and this complex then inhibits the mTORC1 signaling pathway. This inhibition leads to a cell cycle arrest in the G1 phase, thereby preventing cellular proliferation.[2] This characteristic makes Zotarolimus a key therapeutic agent in drug-eluting stents (DES) and drug-coated balloons (DCB) to prevent restenosis following angioplasty by inhibiting the proliferation of vascular smooth muscle cells.[2][3]

These application notes provide a comprehensive overview of the current understanding of Zotarolimus dosing strategies in animal models, drawing from available preclinical data. Due to a primary research focus on localized delivery, detailed information on systemic administration is limited. Therefore, where direct Zotarolimus data is unavailable, information from its analogue, sirolimus, is provided for context and guidance, with the clear distinction that these are different compounds.

Disclaimer: The following information is for research purposes only. The systemic administration of Zotarolimus in animals requires careful dose-finding and toxicology studies to establish a safe and effective therapeutic window. The provided protocols are general guidelines and must be adapted and validated by the end-user in accordance with institutional and regulatory guidelines.

Mechanism of Action: mTOR Signaling Pathway

Zotarolimus exerts its anti-proliferative effects by targeting the mTOR signaling pathway. The diagram below illustrates the key steps in this pathway and the point of intervention by Zotarolimus.

mTOR_Pathway Zotarolimus Mechanism of Action cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Growth Factor Receptor Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates p70S6K_4EBP1 p70S6K & 4E-BP1 mTORC1->p70S6K_4EBP1 Phosphorylates Cell_Cycle_Progression Protein Synthesis & Cell Cycle Progression p70S6K_4EBP1->Cell_Cycle_Progression Promotes Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Zot_FKBP12 Zotarolimus-FKBP12 Complex Zotarolimus->Zot_FKBP12 FKBP12->Zot_FKBP12 Zot_FKBP12->mTORC1 Inhibits

Zotarolimus mTOR Signaling Pathway

Data Presentation: Pharmacokinetics and Preclinical Findings

The following tables summarize the available quantitative data for Zotarolimus and its analogue, Sirolimus, from various animal studies.

Table 1: Pharmacokinetic Parameters of Zotarolimus in Rats

ParameterIntravenous AdministrationOral AdministrationReference
Terminal Half-life (t½) 9.4 hours7.9 hours[4]

Table 2: Comparative Pharmacokinetic Parameters of Sirolimus in Animal Models

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Bioavailability (%)Reference
DogOral0.1 mg/kg (single dose)8.39 ± 1.733.3 ± 2.5140 ± 23.9Not Reported[5]
DogOral0.1 mg/kg (daily for 5 days)5.49 ± 1.994.5 ± 1.0126 ± 27.1Not Reported[5]
RatIV (continuous infusion)0.08 mg/kg/day for 14 daysNot ReportedNot ReportedNot ReportedNot Applicable[6]
RatOral Gavage10x IV dose for similar effectNot ReportedNot ReportedNot Reported~10[6]

Table 3: Preclinical Efficacy of Zotarolimus-Eluting Stents in Swine Coronary Arteries (28 days post-implantation)

ParameterZotarolimus-Eluting Stent (10 µg/mm)Control (Polymer-only Stent)p-valueReference
Area Stenosis (%) 22.4 ± 8.635.7 ± 130.01[7]
Neointimal Area (mm²) 1.69 ± 0.552.78 ± 1.070.01[7]
Neointimal Thickness (mm) 0.25 ± 0.070.38 ± 0.130.01[7]
Lumen Area (mm²) 6.07 ± 1.395.02 ± 1.30.01[7]

Experimental Protocols

The following are generalized protocols for the administration of Zotarolimus to animal models. Researchers must develop and validate specific protocols based on their experimental design, animal model, and institutional guidelines.

General Experimental Workflow

experimental_workflow General Experimental Workflow for Zotarolimus Studies Animal_Acclimatization Animal Acclimatization (e.g., Rat, Swine, Dog) Dose_Preparation Dose Formulation Preparation (Vehicle Selection & Drug Dissolution) Animal_Acclimatization->Dose_Preparation Administration Drug Administration (e.g., Oral Gavage, IV Injection, Stent Implantation) Animal_Acclimatization->Administration Dose_Preparation->Administration Monitoring Post-Administration Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Pharmacokinetic/Pharmacodynamic Analysis Sample_Collection->Analysis

General experimental workflow.

Protocol 1: Oral Administration in Rats (Oral Gavage)

Objective: To administer a defined oral dose of Zotarolimus to rats.

Materials:

  • Zotarolimus

  • Appropriate vehicle (e.g., a solution containing ethanol, propylene glycol, and water, or a suspension in a suitable medium like 0.5% methylcellulose). Note: Vehicle selection is critical and must be determined based on solubility and stability studies.

  • Oral gavage needles (size appropriate for the rat's weight)

  • Syringes

  • Balance for weighing animals

Procedure:

  • Animal Preparation: Acclimatize rats to handling for several days prior to the study. Fast animals overnight (with access to water) before dosing to ensure consistent absorption, if required by the study design.

  • Dose Calculation and Preparation:

    • Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[8][9]

    • Prepare the Zotarolimus formulation at the desired concentration in the selected vehicle. Ensure the drug is fully dissolved or uniformly suspended.

  • Administration:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]

    • Attach the syringe containing the dosing solution to the gavage needle.

    • Carefully insert the gavage needle into the mouth, advancing it along the palate into the esophagus. The needle should pass with minimal resistance.[9]

    • Administer the dose smoothly.

    • Withdraw the needle gently.

  • Post-Dosing Monitoring:

    • Observe the animal for any signs of distress, such as respiratory difficulty or lethargy, for at least 30 minutes post-dosing.

    • Monitor for any adverse effects throughout the study period.

Protocol 2: Intravenous Administration in Dogs

Objective: To administer a defined intravenous dose of Zotarolimus to dogs.

Materials:

  • Zotarolimus

  • Sterile vehicle for injection (e.g., a solution containing a solubilizing agent like DMSO or ethanol, diluted with saline or dextrose solution). Note: The formulation must be sterile and suitable for intravenous administration.

  • Intravenous catheters

  • Syringes and infusion pumps

  • Sterile saline

Procedure:

  • Animal Preparation: Acclimatize dogs to the experimental setting. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) using aseptic technique.

  • Dose Calculation and Preparation:

    • Weigh each dog to calculate the total dose.

    • Prepare the Zotarolimus formulation under sterile conditions. The final solution should be clear and free of particulates.

  • Administration:

    • The dose can be administered as a bolus injection or a controlled infusion.

    • For a bolus injection, administer the drug slowly over a period of 1-2 minutes.

    • For an infusion, use an infusion pump to deliver the drug at a constant rate over a specified time.

    • Flush the catheter with sterile saline after administration to ensure the full dose is delivered.

  • Post-Dosing Monitoring:

    • Monitor vital signs (heart rate, respiratory rate, temperature) during and after administration.

    • Observe for any signs of adverse reactions at the injection site or systemically.

Protocol 3: Evaluation of Zotarolimus-Eluting Stents in a Porcine Coronary Artery Model

Objective: To assess the in-vivo efficacy of Zotarolimus-eluting stents in reducing neointimal hyperplasia.

Materials:

  • Zotarolimus-eluting stents and control (bare-metal or polymer-only) stents

  • Angiography equipment

  • Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) equipment (optional)

  • Surgical instruments for vascular access

  • Antiplatelet medication (e.g., aspirin and clopidogrel)

Procedure:

  • Animal Preparation:

    • Use domestic swine of an appropriate size and age.

    • Administer dual antiplatelet therapy for several days prior to the procedure.[10]

    • Anesthetize the animal and maintain anesthesia throughout the procedure.

  • Stent Implantation:

    • Gain arterial access (e.g., via the femoral artery).

    • Under fluoroscopic guidance, advance a guide catheter to the coronary arteries.

    • Perform baseline angiography to select the target vessel segment.

    • Deploy the Zotarolimus-eluting or control stent in the target artery.

    • Perform post-deployment angiography to confirm proper stent placement and expansion.

  • Follow-up and Analysis:

    • Allow the animals to recover and maintain them on antiplatelet therapy for the duration of the study.

    • At a predetermined time point (e.g., 28 days), perform follow-up angiography and/or IVUS/OCT to assess in-stent restenosis.

    • Euthanize the animals and perfuse-fix the stented arterial segments.

    • Process the tissue for histopathological analysis to quantify neointimal area, inflammation, and other relevant parameters.[10]

Conclusion

The available data on Zotarolimus in animal models is heavily concentrated on its application in drug-eluting technologies for localized arterial delivery. While some pharmacokinetic data exists for systemic administration in rats, there is a notable lack of information for larger animal models, as well as a deficiency in publicly available toxicology data (MTD, NOAEL). The provided protocols offer a general framework for initiating preclinical studies with Zotarolimus, but it is imperative that researchers conduct their own dose-finding and safety studies to establish appropriate dosing regimens for their specific research questions and animal models. The use of data from the analogue sirolimus can provide valuable context for initial study design, but should be interpreted with caution. Future research into the systemic pharmacokinetics and safety profile of Zotarolimus will be crucial for expanding its potential therapeutic applications beyond localized delivery.

References

Application Notes & Protocols: 42-(2-Tetrazolyl)rapamycin in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation in response to nutrients and growth factors.[1][2] The mTOR signaling pathway is fundamental to the aging process; its inhibition has been shown to extend lifespan in numerous model organisms, including yeast, worms, flies, and mice.[1][3][4] Rapamycin, a macrolide compound discovered in the soil of Easter Island, is a potent and specific inhibitor of the mTOR Complex 1 (mTORC1).[1][5] Its demonstrated ability to prolong lifespan and improve healthspan in preclinical models has established it as a benchmark for anti-aging interventions.[6][7]

However, chronic rapamycin administration has potential side effects, including immunosuppression and metabolic dysregulation, partly attributed to the off-target inhibition of mTOR Complex 2 (mTORC2) with long-term use.[1][8] This has spurred the development of rapamycin analogs, or "rapalogs," designed to offer a more favorable therapeutic window. 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semisynthetic derivative of rapamycin created by substituting a tetrazole ring at the C-42 position.[9] This modification enhances its lipophilic nature.[9] While primarily developed for use in drug-eluting stents, its properties as a rapalog make it a compound of interest for anti-aging research, focusing on targeted mTORC1 inhibition while potentially minimizing adverse effects.

Mechanism of Action

Like its parent compound, this compound functions by first forming a complex with the intracellular immunophilin FKBP12.[2][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR kinase, specifically preventing the association of the regulatory protein Raptor with mTOR.[2][10] This allosterically inhibits the activity of the mTORC1 complex.[10]

mTORC1 inhibition has several key downstream effects relevant to aging:

  • Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 Kinase 1 (S6K1) and inactivates the translation repressor 4E-binding protein 1 (4E-BP1).[1] By inhibiting mTORC1, this compound reduces S6K1 activity and allows 4E-BP1 to sequester the translation initiation factor eIF4E, leading to a global decrease in protein synthesis, a process strongly linked to longevity.[1]

  • Induction of Autophagy: mTORC1 suppresses autophagy by phosphorylating key proteins in the autophagy initiation complex, such as ULK1.[1] Inhibition of mTORC1 lifts this suppression, promoting cellular autophagy, a critical process for clearing damaged organelles and misfolded proteins that accumulate with age.[5]

Chronic treatment with rapamycin can disrupt mTORC2 assembly and function, which is associated with undesirable metabolic side effects like glucose intolerance.[1][11] The development of rapalogs and specific dosing regimens aims to maximize mTORC1 inhibition while sparing mTORC2 function.[12]

Key Experimental Findings with Rapamycin and Analogs

While specific, comprehensive anti-aging studies on this compound are not as widely published as those for rapamycin, the extensive data on rapamycin serves as a strong foundation for its potential. Research has consistently shown that mTORC1 inhibition by rapamycin robustly extends lifespan and improves multiple healthspan metrics.

Model Organism Treatment Details Key Quantitative Outcomes Reference
Genetically Heterogeneous MiceStarted at 20 months of age (equivalent to ~60 human years)Extended mean and maximum lifespan in both males and females.[5][13]
Genetically Heterogeneous MiceStarted at 9 months of ageExtended median lifespan by 10% (males) and 18% (females). Extended maximum lifespan by 16% (males) and 13% (females).[13][14]
C57BL/6J Mice (Male)Chronic administration started at young or old ageSignificant extension of lifespan.[6]
FVB/N HER-2/neu MiceN/AExtended maximum lifespan and delayed cancer onset.[13]
Elderly Humans (≥65 years)mTOR inhibitors (everolimus-based) for 6 weeksImproved immune response to influenza vaccine. Reduced incidence of infections by ~40% over the following year.[15][16]

Signaling Pathway Visualization

The diagram below illustrates the central role of the mTOR pathway in cellular regulation and highlights the inhibitory action of this compound on mTORC1.

mTOR_Pathway Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K-Akt Signaling Growth_Factors->PI3K_Akt mTORC1 mTORC1 Complex PI3K_Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Rapalog This compound (with FKBP12) Rapalog->mTORC1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Represses

Inhibitory action of this compound on the mTORC1 signaling pathway.

Experimental Protocols

The following protocols are standardized methods for assessing the efficacy of rapalogs like this compound in preclinical anti-aging studies.

Protocol: In Vivo Lifespan and Healthspan Study in Mice

This protocol outlines a long-term study to determine the effect of this compound on the lifespan and healthspan of aging mice.

3.1.1 Materials and Reagents

  • Aged mice (e.g., C57BL/6J or genetically heterogeneous stock, 18-20 months old)

  • This compound (Zotarolimus)

  • Vehicle solution (e.g., 5% Tween-80, 5% PEG-400, Carboxymethylcellulose)

  • Standard rodent chow

  • Equipment for healthspan assays (grip strength meter, rotarod, glucometer)

3.1.2 Experimental Workflow Visualization

Lifespan_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Data Analysis Acclimation Acclimate Aged Mice (18-20 months old) Baseline Measure Baseline Health Metrics (Weight, Grip Strength, Glucose) Acclimation->Baseline Randomization Randomize into Cohorts (Vehicle vs. Treatment) Baseline->Randomization Dosing Administer Compound or Vehicle (e.g., Oral Gavage, Diet) Randomization->Dosing Lifespan Daily Monitoring for Morbidity & Record Date of Death Dosing->Lifespan Healthspan Periodic Healthspan Assays (Monthly or Quarterly) Dosing->Healthspan Survival_Curves Generate Kaplan-Meier Survival Curves Lifespan->Survival_Curves Health_Analysis Analyze Healthspan Data (e.g., ANOVA, t-test) Healthspan->Health_Analysis Log_Rank Statistical Analysis (Log-Rank Test) Survival_Curves->Log_Rank

Experimental workflow for a preclinical lifespan and healthspan study in mice.

3.1.3 Procedure

  • Acclimation & Baseline: Acclimate aged mice to the facility for at least two weeks. Record baseline body weight and perform healthspan tests (e.g., grip strength, rotarod performance) before the start of treatment.[17]

  • Randomization: Randomly assign mice to a control (vehicle) group and one or more treatment groups (e.g., different doses of this compound).

  • Compound Administration: Prepare the compound in the vehicle. Administer daily or intermittently via oral gavage, intraperitoneal injection, or formulated in the diet. Dosing for rapamycin in mice is often in the range of 2-8 mg/kg body weight.[18]

  • Lifespan Monitoring: Monitor animals daily for health status. Record the date of natural death for each animal. Humane endpoints should be established with veterinary staff.

  • Healthspan Assessment: At regular intervals (e.g., every 3 months), perform a battery of functional tests:

    • Grip Strength Test: Assess forelimb muscle strength using a grip strength meter.[17]

    • Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.[17]

    • Glucose Tolerance Test (GTT): After a 16-hour fast, administer an intraperitoneal glucose bolus (1 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes to assess metabolic function.[17][18]

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare them using the log-rank test to determine effects on lifespan.

    • Analyze healthspan data using appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare functional decline between groups over time.

Protocol: In Vitro Western Blot for mTORC1 Pathway Activity

This protocol describes how to measure the phosphorylation status of mTORC1 downstream targets in tissue lysates (e.g., liver, muscle) from treated animals to confirm target engagement.

3.2.1 Materials and Reagents

  • Tissue samples from control and treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

3.2.2 Procedure

  • Protein Extraction: Homogenize harvested tissue samples in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies against phosphorylated and total mTORC1 targets overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate to the membrane and visualize protein bands using a chemiluminescence imaging system.[17]

    • Quantify band intensities using densitometry software. Normalize the signal of each phosphorylated protein to its corresponding total protein to determine the relative level of pathway inhibition.[17]

References

Application Notes and Protocols for Studying Neurodegenerative Disease Models with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 42-(2-Tetrazolyl)rapamycin is a specific analog of rapamycin. As of the current date, publicly available research specifically detailing the use of this compound in neurodegenerative disease models is limited. The following application notes and protocols are based on the well-documented effects and methodologies of rapamycin and its other analogs (rapalogs) such as everolimus and temsirolimus in this field of study. It is assumed that this compound, as an mTOR inhibitor, will exhibit a similar mechanism of action and that these protocols will serve as a relevant starting point for investigation. Researchers should optimize these protocols based on their specific experimental setup and the unique properties of this compound.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of these diseases is the accumulation of misfolded and aggregated proteins. The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cellular growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway has been implicated in the pathogenesis of several neurodegenerative disorders.

This compound is an analog of rapamycin, a potent and specific inhibitor of the mTORC1 complex.[2] By inhibiting mTORC1, rapamycin and its analogs stimulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[3] This induction of autophagy is a primary mechanism through which these compounds are thought to exert their neuroprotective effects in various disease models.[3] These application notes provide a comprehensive guide for utilizing this compound to study its therapeutic potential in preclinical models of neurodegenerative diseases.

Mechanism of Action: mTOR Inhibition and Autophagy Induction

Rapamycin and its analogs, including this compound, exert their effects by forming a complex with the intracellular receptor FKBP12. This complex then binds to and allosterically inhibits the mTORC1 kinase. Inhibition of mTORC1 leads to the dephosphorylation and activation of Unc-51-like kinase 1 (ULK1), a key initiator of autophagy. This process triggers the formation of autophagosomes, which engulf cytoplasmic components, including pathological protein aggregates, and fuse with lysosomes for degradation.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 | Rheb Rheb-GTP TSC1_TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex | S6K1_4EBP1 S6K1 & 4E-BP1 mTORC1->S6K1_4EBP1 Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1 | Autophagy Autophagy Induction (Clearance of Protein Aggregates) ULK1_complex->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data from Preclinical Studies with Rapalogs

The following tables summarize representative quantitative data from studies using rapamycin and its analogs in various neurodegenerative disease models. These values can serve as a reference for designing experiments with this compound.

Table 1: Efficacy of Rapalogs in Alzheimer's Disease Models

Animal ModelCompoundDose & AdministrationDurationKey FindingsReference
3xTg-AD MiceRapamycin2.24 mg/kg/day in dietLifelong from 2 monthsReduced Aβ plaques and neurofibrillary tangles, improved cognitive deficits.[4]
PDAPP MiceRapamycin2.24 mg/kg/day in diet10 monthsPrevented cognitive deficits and lowered Aβ42 levels.[4]
APP/PS1 MiceTemsirolimus10 mg/kg, i.p., every other day2 monthsEnhanced Aβ clearance, attenuated apoptosis, and improved spatial memory.[5]
5xTAD MiceEverolimus5 or 10 mg/kg, i.p., every other day8 weeksImproved learning and spatial memory, enhanced mitochondrial function.[6]

Table 2: Efficacy of Rapalogs in Parkinson's Disease Models

Animal ModelCompoundDose & AdministrationDurationKey FindingsReference
MPTP-induced MiceRapamycin1 mg/kg/day, i.p.7 daysRestored lysosome-mediated clearance of autophagosomes and reduced dopaminergic cell death.[3]
MPTP-induced MiceRapamycin5 mg/kg/day, i.p.7 daysProtected dopaminergic neurons and improved motor function.[7]

Table 3: Efficacy of Rapalogs in Huntington's Disease Models

Animal ModelCompoundDose & AdministrationDurationKey FindingsReference
N171-82Q MiceTemsirolimus20 mg/kg, i.p., 3x/week4 weeksReduced mTOR activity, improved motor function, and decreased huntingtin aggregation.[3]
R6/2 MiceRapamycin20 mg/kg/day, i.p.From 5 weeks of ageImproved motor function and extended survival.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in neurodegenerative disease models.

In Vivo Administration in Mouse Models

Objective: To administer this compound to mouse models of neurodegenerative diseases.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, ethanol, or a commercially available formulation)

  • Saline or PBS

  • Animal model of choice (e.g., 3xTg-AD, MPTP-induced, or R6/2 mice)

  • Gavage needles or injection syringes

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent like DMSO or ethanol.

    • Further dilute the stock solution in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage, or saline with a solubilizing agent like Tween-80 for intraperitoneal injection).

    • The final concentration of the organic solvent should be minimized to avoid toxicity. A typical final DMSO concentration is <5%.

  • Administration:

    • Oral Gavage: Administer the prepared solution directly into the stomach of the mouse using a gavage needle. The volume should be adjusted based on the mouse's weight (typically 5-10 ml/kg).

    • Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity of the mouse using a sterile syringe and needle.

    • Dietary Admixture: For chronic studies, this compound can be mixed into the animal chow. The concentration in the feed should be calculated based on the average daily food consumption of the mice to achieve the desired daily dose.

  • Dosing Regimen:

    • The dosing frequency and duration will depend on the specific study design and the pharmacokinetic properties of this compound. Based on studies with other rapalogs, a daily or every-other-day administration for several weeks to months is common.

experimental_workflow Start Select Neurodegenerative Disease Model Treatment Administer this compound (or Vehicle Control) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis (Western Blot, ELISA) Tissue->Biochemical Histological Histological Analysis (Immunohistochemistry) Tissue->Histological Data Data Analysis and Interpretation Biochemical->Data Histological->Data

Figure 2: General experimental workflow for in vivo studies.
Western Blot Analysis of mTOR Pathway and Autophagy Markers

Objective: To quantify the levels of key proteins in the mTOR signaling pathway and markers of autophagy in brain tissue lysates.

Materials:

  • Brain tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Homogenize brain tissue samples in ice-cold lysis buffer.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts and all proteins to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Immunohistochemistry for Pathological Markers

Objective: To visualize and quantify pathological markers (e.g., Aβ plaques, neurofibrillary tangles, or huntingtin aggregates) and neuronal loss in brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (e.g., anti-Aβ, anti-phospho-tau, anti-huntingtin, anti-NeuN)

  • Biotinylated secondary antibodies

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Tissue Preparation:

    • Deparaffinize and rehydrate the brain sections.

    • Perform antigen retrieval by heating the sections in the appropriate buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding sites with a blocking solution.

    • Incubate the sections with the primary antibody overnight at 4°C.

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

  • Visualization and Analysis:

    • Develop the color reaction using a DAB substrate kit.

    • Counterstain the sections with hematoxylin.

    • Dehydrate and mount the sections.

    • Capture images using a microscope and quantify the area of positive staining or the number of positive cells using image analysis software.

Conclusion

This compound, as a potent mTOR inhibitor, holds significant promise for the study of neurodegenerative diseases. The protocols and data presented here, derived from extensive research on rapamycin and its analogs, provide a solid foundation for researchers to investigate the therapeutic potential of this specific compound. By leveraging these established methodologies, scientists can effectively evaluate the efficacy of this compound in clearing pathological protein aggregates, preventing neuronal loss, and improving functional outcomes in relevant preclinical models. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound to tailor its application in the pursuit of novel treatments for these devastating disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog. The information provided is based on established methods for improving the solubility of poorly water-soluble compounds, with a particular focus on strategies successfully applied to the parent compound, rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound known to be soluble?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of ≥ 130 mg/mL. The parent compound, rapamycin, is also soluble in other organic solvents such as ethanol, methanol, chloroform, acetone, and N,N-dimethylformamide.[2]

Q3: What are the primary strategies for improving the water solubility of this compound?

A3: Based on extensive research on rapamycin and other poorly soluble drugs, the primary strategies include:

  • Co-solvency: Utilizing a mixture of water-miscible solvents.

  • Hydrotropy: Using agents to increase the solubility of a solute.

  • Formulation with Excipients: Incorporating solubilizing agents such as cyclodextrins and surfactants.

  • Nanoparticle Formulations: Creating nanosuspensions or nanomicelles to increase surface area and dissolution.

  • Solid Dispersions: Dispersing the compound in a solid matrix to enhance dissolution.

  • Chemical Modification: Synthesizing more soluble derivatives or prodrugs.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: It is unlikely that pH adjustment will significantly improve the aqueous solubility of this compound. The parent compound, rapamycin, lacks ionizable functional groups within the typical pH range of 1-10, and therefore, its solubility is not pH-dependent.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The compound has exceeded its solubility limit in the aqueous medium.1. Increase the proportion of co-solvent: If using a co-solvent system (e.g., DMSO/buffer), increase the percentage of the organic solvent. 2. Utilize a solubilizing excipient: Incorporate a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD) or a surfactant (e.g., Polysorbate 80) into the aqueous medium before adding the compound. 3. Explore "Facilitated Hydrotropy": Consider a formulation containing a combination of co-solvents (e.g., ethanol, propylene glycol) and a hydrotrope (e.g., benzyl alcohol, sodium benzoate).[3]
Inconsistent or low bioavailability in in vivo experiments. Poor dissolution of the compound in the gastrointestinal tract or systemic circulation.1. Develop a nanoformulation: Prepare a nanosuspension or nanomicellar formulation to increase the surface area and dissolution rate.[4] 2. Create a solid dispersion: Formulate the compound with a hydrophilic carrier to improve its dissolution profile. 3. Consider a lipid-based formulation: If the compound is lipophilic, a self-emulsifying drug delivery system (SEDDS) may improve absorption.
Difficulty preparing a stock solution at the desired concentration. The chosen solvent is not optimal for the required concentration.1. Use DMSO for high-concentration stock solutions: this compound is highly soluble in DMSO.[2] 2. Consult solubility data for rapamycin: As a starting point, refer to the solubility of rapamycin in various organic solvents to select an appropriate solvent for your desired concentration.

Data Presentation

Table 1: Approximate Solubility of Rapamycin in Various Solvents

This data for the parent compound, rapamycin, can be used as a guideline for selecting solvents for this compound.

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)>500
Benzyl alcohol~400
Dimethyl acetamide (DMA)~500
N-Methyl-2-pyrrolidinone (NMP)>120
Dimethyl isosorbide (DMI)>110
γ-Butyrolactone>100
Ethanol~90
Polyethylene glycol 400 (PEG 400)<30
Propylene glycol (PG)<15
Water0.0026

Source: Adapted from Simamora et al., 2001.[3]

Table 2: Solubility of Rapamycin in Co-solvent/Hydrotrope Mixtures

This table demonstrates the significant increase in rapamycin solubility using the principle of facilitated hydrotropy, a promising approach for this compound.

Solvent System (% v/v)Rapamycin Solubility (mg/mL)
10% Ethanol, 40% Propylene Glycol in Water0.297
10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol in Water3.5
10% Ethanol, 40% Propylene Glycol, 5% Benzoate Buffer in Water2.5
10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol, 5% Benzoate Buffer in Water12.5

Source: Adapted from Simamora et al., 2001.[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent/Hydrotrope System

This protocol is adapted from the "facilitated hydrotropy" method demonstrated to be effective for rapamycin.[3]

  • Prepare the Vehicle:

    • In a sterile container, combine 10% (v/v) ethanol and 40% (v/v) propylene glycol.

    • Add 5% (v/v) benzyl alcohol and 5% (v/v) of a benzoate buffer (equimolar benzoic acid and sodium benzoate).

    • Add water to bring the final volume to 100%.

    • Mix thoroughly until a clear, homogenous solution is formed.

  • Dissolve this compound:

    • Weigh the desired amount of this compound.

    • Add the prepared vehicle to the compound.

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization (if required):

    • Filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Nanomicellar Formulation

This protocol is a general guideline based on methods used for creating nanomicellar formulations of rapamycin.[4]

  • Prepare the Organic Phase:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • In the same solution, dissolve an amphiphilic block copolymer (e.g., Pluronic® F-127) and a stabilizer (e.g., Pluronic® L-92).

  • Prepare the Aqueous Phase:

    • Prepare an aqueous solution, which may contain a buffer and an acidifier (e.g., citric acid).

  • Form the Nanomicelles:

    • Slowly add the organic phase to the aqueous phase while stirring continuously.

    • Continue stirring for a specified period (e.g., 30 minutes) at room temperature to allow for self-assembly of the micelles.

  • Remove the Organic Solvent:

    • Use a rotary evaporator to remove the organic solvent from the mixture.

  • Characterization:

    • Characterize the resulting nanomicellar suspension for particle size, drug loading, and stability.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Rapamycin_Analog This compound (with FKBP12) Rapamycin_Analog->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: mTOR signaling pathway inhibited by this compound.

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Screening Solvent & Excipient Screening Start->Screening Formulation Formulation Strategy Screening->Formulation CoSolvency Co-solvency/ Hydrotropy Formulation->CoSolvency Nano Nanoparticle Formulation Formulation->Nano SolidDisp Solid Dispersion Formulation->SolidDisp Characterization Characterization (Solubility, Stability) CoSolvency->Characterization Nano->Characterization SolidDisp->Characterization End Optimized Formulation Characterization->End

Caption: General workflow for enhancing aqueous solubility.

Formulation_Components Formulation Aqueous Formulation This compound Components Solubilization Strategy Co-solvent (e.g., Ethanol) Hydrotrope (e.g., Benzyl Alcohol) Surfactant (e.g., Polysorbate 80) Cyclodextrin (e.g., HP-β-CD) Formulation:api->Components Result Improved Aqueous Solubility Components->Result

Caption: Key components for improving aqueous formulation.

References

Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Tetzrapamycin) In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (Tetzrapamycin) formulations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Tetzrapamycin, is a derivative of rapamycin.[1] Like rapamycin, it is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, metabolism, and survival.[2][3][4][5] Tetzrapamycin is expected to function by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the mTOR complex 1 (mTORC1), inhibiting its downstream signaling.[5]

Q2: What are the main challenges in formulating Tetzrapamycin for in vivo studies?

A2: The primary challenge in formulating Tetzrapamycin, similar to other rapamycin analogs, is its poor water solubility.[6][7] This can lead to low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site or in the bloodstream, making it difficult to achieve therapeutic concentrations in target tissues.[8][9][10]

Q3: What are some common formulation strategies for poorly soluble drugs like Tetzrapamycin?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[11]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.[8]

  • Lipid-based formulations: Dissolving the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).[8][9][12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[11][12]

  • Inclusion complexes: Using cyclodextrins to form complexes that enhance aqueous solubility.[8][12]

Q4: How should I store a stock solution of Tetzrapamycin?

A4: For a stock solution of this compound, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Tetzrapamycin upon dilution with aqueous buffer. The aqueous buffer is a poor solvent for the drug, and the concentration exceeds its solubility limit.1. Optimize the co-solvent system: Increase the proportion of the organic co-solvent in the final formulation. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). 2. Incorporate a surfactant: Add a biocompatible surfactant such as Tween® 80 or Cremophor® EL to the formulation to help maintain the drug in solution. 3. Use a lipid-based formulation: Consider formulating the drug in a lipid vehicle like sesame oil or a self-emulsifying system.
Inconsistent results or low drug exposure in vivo. Poor bioavailability due to low solubility and slow dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).1. Particle size reduction: If using a suspension, consider micronization or nano-milling to increase the surface area and dissolution rate.[11][12] 2. Formulate as a solution: Develop a clear, stable solution using co-solvents, surfactants, or cyclodextrins to ensure the drug is readily available for absorption.[8][11] 3. Lipid-based formulations: These can enhance oral absorption by utilizing lipid absorption pathways.[8][9]
Toxicity or adverse events in animal models. The formulation vehicle (e.g., high concentration of organic solvents or surfactants) may be causing toxicity.1. Toxicity testing of the vehicle: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Minimize harsh excipients: Reduce the concentration of potentially toxic excipients like DMSO or Cremophor® EL to the lowest effective level. 3. Explore alternative formulations: Investigate more biocompatible options such as lipid-based formulations or nanosuspensions.
Difficulty in achieving a high enough concentration for dosing. The solubility of Tetzrapamycin in the chosen vehicle is insufficient for the required dose volume.1. Screen multiple excipients: Test the solubility of Tetzrapamycin in a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a more effective system. 2. Combination approaches: Employ a combination of solubilization techniques, such as a co-solvent system with a surfactant.[11] 3. pH adjustment (if applicable): If the molecule has ionizable groups, adjusting the pH of the formulation might improve solubility.[8]

Experimental Protocols

Protocol 1: Basic Co-Solvent Formulation for Intraperitoneal (IP) Injection

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% Tween® 80 and 5% PEG 400 in sterile saline.

  • Final Formulation: On the day of injection, dilute the Tetzrapamycin stock solution with the prepared vehicle to the desired final concentration. For example, to achieve a 1 mg/mL final concentration, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.

  • Administration: Vortex the final formulation thoroughly before drawing it into a syringe for IP injection. Ensure the final concentration of DMSO is low (typically <5%) to minimize toxicity.

Protocol 2: Oral Gavage Formulation

  • Solubilization: Dissolve this compound in a minimal amount of a suitable solvent like ethanol or DMSO.

  • Vehicle Addition: Add a lipid-based vehicle such as sesame oil or a commercially available self-emulsifying drug delivery system (SEDDS) to the solubilized drug.

  • Homogenization: Mix thoroughly, using sonication if necessary, to ensure a uniform solution or suspension.

  • Administration: Administer the formulation to the animals using a gavage needle.

Data Presentation

Table 1: Solubility of Rapamycin Analogs in Common Solvents (Illustrative)

SolventApproximate SolubilityNotes
DMSO> 50 mg/mLGood for stock solutions, but can be toxic at high concentrations in vivo.
Ethanol~10-20 mg/mLOften used as a co-solvent.
PEG 400~5-15 mg/mLA common co-solvent and viscosity modifier.
Water< 1 µg/mLEssentially insoluble in aqueous solutions.
Sesame Oil~1-5 mg/mLA potential vehicle for oral or subcutaneous administration.

Note: This table provides illustrative solubility data for rapamycin analogs. The exact solubility of this compound should be determined experimentally.

Table 2: Common Excipients for Formulating Poorly Soluble Drugs

Excipient TypeExamplesPrimary Use
Co-solvents DMSO, Ethanol, Propylene Glycol, PEG 300/400To increase the amount of drug that can be dissolved in the vehicle.
Surfactants Tween® 20/80, Cremophor® EL, Solutol® HS 15To improve solubility and stability by forming micelles.
Lipids/Oils Sesame Oil, Corn Oil, Miglyol® 812As a vehicle for lipid-based formulations to enhance oral absorption.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)To form inclusion complexes that increase aqueous solubility.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis a Weigh Tetzrapamycin b Dissolve in Primary Solvent (e.g., DMSO) a->b Step 1 d Mix & Vortex Final Formulation b->d Step 3 c Prepare Vehicle (e.g., Saline + Tween 80 + PEG 400) c->d Step 2 e Animal Dosing (e.g., IP Injection) d->e Step 4 f Observation & Monitoring e->f Step 5 g Sample Collection (Blood, Tissues) f->g Step 6 h Pharmacokinetic Analysis g->h i Pharmacodynamic Analysis g->i

Caption: Experimental workflow for Tetzrapamycin in vivo studies.

mTOR_pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth | Tetz Tetzrapamycin + FKBP12 Tetz->mTORC1 Inhibition

Caption: Tetzrapamycin's inhibition of the mTORC1 signaling pathway.

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242) Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (also known as Torkinib or PP242) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Torkinib/PP242) and how does it work?

A1: this compound, commonly known as Torkinib or PP242, is a selective and ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1) allosterically, Torkinib targets the ATP-binding site of the mTOR kinase domain. This allows it to inhibit both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more potent blockage of cell proliferation and downstream signaling pathways, including the phosphorylation of Akt and cap-dependent translation, compared to rapamycin alone.[1]

Q2: What is a typical effective concentration range for Torkinib in cell culture?

A2: The effective concentration of Torkinib is highly dependent on the cell line and the duration of exposure. Generally, GI50 (concentration for 50% growth inhibition) values can range from the low nanomolar to the low micromolar range.[2][3] For example, it has shown potent anti-proliferative effects in various cancer cell lines, with GI50 values reported as 12 nM in p190-transformed murine bone marrow cells, 90 nM in SUP-B15 cells, and up to 2.13 µM in 786-O cells.[2][3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.

Q3: How should I prepare and store Torkinib stock solutions?

A3: Torkinib is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[4] Ensure the compound is fully dissolved, using vortexing or brief sonication if necessary.[4] It is soluble in DMSO at concentrations up to 50-62 mg/mL.[1][3][5] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, pre-warming the cell culture medium to 37°C can aid in solubility.[4]

Q4: How does Torkinib's activity compare to Rapamycin?

A4: Torkinib is generally more effective at inhibiting cell proliferation than rapamycin.[1] This is attributed to its ability to inhibit both mTORC1 and mTORC2, whereas rapamycin primarily targets mTORC1.[1] Torkinib can inhibit cap-dependent translation under conditions where rapamycin has no effect.[6] However, in some contexts, rapamycin may appear more potent in specific assays due to its different mechanism of action and the specific downstream effectors being measured.[6]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect on cell viability.

  • Potential Cause:

    • Suboptimal Drug Concentration: The concentration of Torkinib may be too low or too high for the specific cell line.

    • Incorrect Incubation Time: The duration of treatment may be insufficient for the effects to manifest.

    • Cell Line Insensitivity: The cell line may be resistant to mTOR inhibition.

    • Compound Degradation: Improper storage or handling of Torkinib may have led to its degradation.

  • Solution:

    • Perform a Dose-Response and Time-Course Experiment: Test a wide range of Torkinib concentrations (e.g., from 1 nM to 10 µM) and measure cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions.

    • Verify Cell Line Sensitivity: Confirm that your cell line expresses the necessary components of the mTOR pathway and is known to be sensitive to mTOR inhibitors.

    • Ensure Proper Compound Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment.

    • Include Positive and Vehicle Controls: Use a known mTOR inhibitor as a positive control and a vehicle-only (DMSO) control to ensure the assay is working correctly and to account for any solvent effects.

Issue 2: Drug precipitation in cell culture medium.

  • Potential Cause:

    • Poor Solubility: Torkinib has limited solubility in aqueous solutions.

    • High Final Concentration: The desired working concentration may exceed the solubility limit in the culture medium.

  • Solution:

    • Optimize Stock Solution and Dilution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) culture medium.[4]

    • Avoid High DMSO Concentrations: Ensure the final DMSO concentration in the well is not toxic to the cells (typically <0.1%).

    • Vortex During Dilution: Mix thoroughly at each dilution step to ensure the compound is evenly dispersed.

Issue 3: Unexpected or off-target effects observed.

  • Potential Cause:

    • Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of other pro-survival signaling pathways, such as the ERK/MAPK pathway, as a resistance mechanism.[7]

    • Off-Target Kinase Inhibition: While highly selective for mTOR, at higher concentrations, Torkinib can inhibit other kinases such as PKCα, PKCβII, and JAK2.[1]

  • Solution:

    • Monitor for Feedback Activation: Perform Western blot analysis to check the phosphorylation status of key proteins in other signaling pathways, such as p-ERK. If feedback activation is detected, consider co-treatment with an inhibitor of that pathway (e.g., a MEK inhibitor for the ERK pathway).[7]

    • Use the Lowest Effective Concentration: Once the optimal dose is determined, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target effects.

    • Use Genetic Controls: To confirm that the observed effects are due to mTOR inhibition, consider using siRNA or shRNA to knock down mTOR and see if it replicates the phenotype observed with Torkinib treatment.[8]

Data Presentation

Table 1: Reported IC50/GI50 Values of Torkinib (PP242) in Various Cell Lines

Cell LineAssay TypeIC50/GI50 ValueIncubation Time
p190-transformed murine BMGrowth Inhibition12 nMNot Specified
SUP-B15Growth Inhibition90 nMNot Specified
K562Growth Inhibition85 nMNot Specified
SKOV3Growth Inhibition0.49 µMNot Specified
PC3Growth Inhibition0.19 µMNot Specified
786-OGrowth Inhibition2.13 µMNot Specified
U87Growth Inhibition1.57 µMNot Specified
HT-p21Functional Assay (p-S6K)50-1250 nM24 h
U87vIIIFunctional Assay (mTORC1/2)0.04-2.5 µM24 h
Gastric Cancer Cell Lines (AGS, MKN45)Cell Viability (CCK-8)200-500 nM (IC50)24 h
Human Microvascular Endothelial Cells (HMEC)Growth Inhibition~50 nM (50% inhibition)48 h
Human Umbilical Vein Endothelial Cells (HUVEC)Growth Inhibition~200 nM (50% inhibition)48 h

Note: These values are for reference only and the optimal concentration should be determined experimentally for your specific cell line and conditions.[2][3][5]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of Torkinib using an MTS Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Torkinib on adherent cells in a 96-well plate format using a colorimetric MTS assay.

Materials:

  • Torkinib (PP242)

  • DMSO (cell culture grade)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTS reagent (containing PES)[1][2][5]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Resuspend cells in complete medium and perform a cell count. c. Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well, which should be optimized for your cell line's growth rate to ensure they are in the exponential growth phase at the end of the assay).[9][10] d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[1][2] Include wells with medium only for background control. e. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Torkinib Preparation and Treatment: a. Prepare a 10 mM stock solution of Torkinib in DMSO. b. Perform serial dilutions of the Torkinib stock solution in complete culture medium to achieve final desired concentrations (e.g., a 10-point dilution series from 10 µM down to 0.1 nM). Remember to prepare a vehicle control with the same final concentration of DMSO as the highest Torkinib concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Torkinib or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. After the incubation period, add 20 µL of the MTS reagent solution to each well, including the background control wells.[1][2][5] b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to allow for sufficient color development without saturation. c. Measure the absorbance at 490 nm using a microplate reader.[2][5]

  • Data Analysis: a. Subtract the average absorbance of the background control wells from all other absorbance readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the % Viability against the logarithm of the Torkinib concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Torkinib that causes 50% inhibition of cell viability.[6][11][12]

Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Torkinib Torkinib (PP242) Torkinib->mTORC2 Torkinib->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 complexes.

Dosage_Optimization_Workflow Start Start: Cell Line Selection Seeding 1. Optimize Cell Seeding Density (96-well plate) Start->Seeding Dose_Response 2. Dose-Response Experiment (Broad Range of Torkinib Conc.) Seeding->Dose_Response Time_Course 3. Time-Course Experiment (e.g., 24, 48, 72h) Dose_Response->Time_Course MTS_Assay 4. Cell Viability Assay (MTS) Time_Course->MTS_Assay Data_Analysis 5. Data Analysis (Normalize to Control) MTS_Assay->Data_Analysis IC50 6. Calculate IC50 Value (Non-linear Regression) Data_Analysis->IC50 Validation 7. Validate with Western Blot (p-AKT, p-S6K) IC50->Validation End End: Optimal Dosage Determined Validation->End

Caption: Experimental workflow for optimizing Torkinib dosage.

Troubleshooting_Decision_Tree Problem Inconsistent/Unexpected Results? No_Effect No/Low Efficacy? Problem->No_Effect Yes Precipitation Precipitation in Media? Problem->Precipitation No Sol_Concentration Check Concentration & Time (Dose-Response/Time-Course) No_Effect->Sol_Concentration Unexpected_Phenotype Unexpected Phenotype? Precipitation->Unexpected_Phenotype No Sol_Solubility Improve Solubilization (Pre-warm media, serial dilution) Precipitation->Sol_Solubility Yes Sol_Feedback Investigate Feedback Loops (e.g., Western for p-ERK) Unexpected_Phenotype->Sol_Feedback Yes Sol_Controls Verify Controls (Positive & Vehicle) Sol_Concentration->Sol_Controls Sol_OffTarget Consider Off-Target Effects (Use lowest effective dose) Sol_Feedback->Sol_OffTarget

Caption: Decision tree for troubleshooting Torkinib experiments.

References

Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Zotarolimus) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (zotarolimus) in solution. The following information is intended to help prevent degradation and ensure the integrity of your experiments.

Troubleshooting Guide

Issue 1: Rapid Degradation of Zotarolimus in Aqueous Solution

Question: My zotarolimus solution appears to be degrading quickly after preparation, as evidenced by unexpected peaks in my HPLC analysis. What are the likely causes and how can I prevent this?

Answer: Rapid degradation of zotarolimus in aqueous solutions is often attributed to hydrolysis, particularly at non-neutral pH and elevated temperatures. Zotarolimus, like other rapamycin analogs, is susceptible to hydrolysis of its macrolide lactone ring.

Troubleshooting Steps:

  • pH Control: The pH of your solution is a critical factor. While specific data for zotarolimus is limited, studies on the parent compound, rapamycin, show significant degradation under basic conditions.[1] It is recommended to maintain the pH of your aqueous solution within a neutral to slightly acidic range (pH 4-7). Avoid highly acidic or alkaline conditions.

  • Temperature Management: Elevated temperatures accelerate degradation. Prepare and store your zotarolimus solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.

  • Solvent Selection: While zotarolimus has low aqueous solubility, using organic co-solvents can be necessary. However, the choice of solvent can impact stability. For stock solutions, anhydrous DMSO or ethanol are commonly used. When preparing aqueous working solutions, minimize the exposure time to the aqueous environment. A recent study indicated that sirolimus derivatives can be unstable in pure organic solvents, so careful selection is crucial.[2]

Summary of Stability Factors:

FactorRecommendationRationale
pH Maintain a neutral to slightly acidic pH (4-7).Minimizes acid and base-catalyzed hydrolysis of the macrolide ring.
Temperature Prepare and store solutions at low temperatures (refrigerate for short-term, freeze for long-term).Reduces the rate of chemical degradation.
Solvent Use anhydrous DMSO or ethanol for stock solutions. Minimize time in aqueous solutions.Zotarolimus is more stable in appropriate organic solvents.
Light Exposure Protect solutions from light.To prevent potential photodegradation.
Issue 2: Appearance of Unknown Peaks During Forced Degradation Studies

Question: I am performing forced degradation studies on zotarolimus and observing several degradation products. What are the identities of these degradants?

Answer: Forced degradation studies under conditions of heat, humidity, acid, and base have identified several key degradation products of zotarolimus.[3] Understanding these can help in developing stability-indicating analytical methods.

Identified Degradation Products:

DegradantDescriptionFormation Condition
Zotarolimus ring-opened isomer Isomerization resulting from the opening of the macrolide ring.Heat, humidity, acid, or base.[3]
Zotarolimus hydrolysis product Product of the hydrolysis of the lactone ester bond.Acidic or basic conditions.[3]
16-O-desmethyl ring-opened isomer Demethylation at the 16-O position followed by ring opening.Heat, humidity, acid, or base.[3]
Zotarolimus lower fragment A smaller fragment resulting from the cleavage of the macrolide structure.Heat, humidity, acid, or base.[3]

Experimental Workflow for Forced Degradation Studies:

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Zotarolimus Solution Prepare Zotarolimus Solution Acid Hydrolysis Acid Hydrolysis Prepare Zotarolimus Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Zotarolimus Solution->Base Hydrolysis Oxidative Oxidative Prepare Zotarolimus Solution->Oxidative Thermal Thermal Prepare Zotarolimus Solution->Thermal Photolytic Photolytic Prepare Zotarolimus Solution->Photolytic HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Oxidative->HPLC/UPLC Analysis Thermal->HPLC/UPLC Analysis Photolytic->HPLC/UPLC Analysis LC-MS/MS for Identification LC-MS/MS for Identification HPLC/UPLC Analysis->LC-MS/MS for Identification

Workflow for forced degradation studies of zotarolimus.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for zotarolimus stock solutions?

A1: For stock solutions of zotarolimus prepared in an organic solvent such as DMSO or ethanol, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can contribute to degradation.

Q2: How can I improve the stability of zotarolimus in my aqueous formulation for in vitro experiments?

A2: To improve stability in aqueous media for short-term experiments:

  • Prepare fresh: Prepare the working solution immediately before use.

  • Use a buffer: A buffer system to maintain a pH between 4 and 7 is recommended.

  • Keep it cold: Keep the solution on ice or at 2-8°C during the experiment if possible.

  • Consider excipients: For more complex formulations, excipients such as surfactants or polymers may enhance stability, although specific data for zotarolimus is limited, studies on sirolimus have shown that some surfactants can enhance stabilization.[1]

Q3: What analytical method is suitable for monitoring the stability of zotarolimus?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard for monitoring zotarolimus and its degradation products. A common setup involves a C8 or C18 reversed-phase column with a gradient elution using a mobile phase consisting of an acetonitrile and water mixture, often with a modifier like formic acid. UV detection at approximately 278 nm is typically used.[3]

Q4: Are there any known stabilizers for zotarolimus in solution?

A4: While specific stabilizers for zotarolimus in solution are not well-documented in publicly available literature, formulation strategies for the parent compound, sirolimus, may be applicable. These include the use of:

  • Antioxidants: To prevent oxidative degradation.

  • Surfactants and Polymers: Such as polyvinylpyrrolidone (PVP), which have been shown to improve the stability and bioavailability of sirolimus in solid dispersions.[4]

  • Cyclodextrins: These have been used to form inclusion complexes with sirolimus to enhance its stability in aqueous solutions.

Degradation Pathway of Zotarolimus:

Zotarolimus Degradation Pathway Zotarolimus Zotarolimus Ring-Opened Isomer Ring-Opened Isomer Zotarolimus->Ring-Opened Isomer Isomerization Hydrolysis Product Hydrolysis Product Zotarolimus->Hydrolysis Product Hydrolysis 16-O-desmethyl Ring-Opened Isomer 16-O-desmethyl Ring-Opened Isomer Ring-Opened Isomer->16-O-desmethyl Ring-Opened Isomer Demethylation Lower Fragment Lower Fragment Hydrolysis Product->Lower Fragment Further Degradation

Simplified degradation pathway of zotarolimus.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Zotarolimus

This protocol provides a general guideline for developing an HPLC method to assess the stability of zotarolimus.

1. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent reversed-phase column.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic degradants. An example gradient is to start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 278 nm.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of zotarolimus in anhydrous DMSO or ethanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the zotarolimus solution under investigation with the mobile phase to fall within the linear range of the standard curve.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.

Logical Relationship for Troubleshooting Stability Issues:

Troubleshooting Logic Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check Temperature Check Temperature Degradation Observed->Check Temperature Check Solvent Check Solvent Degradation Observed->Check Solvent Check Light Exposure Check Light Exposure Degradation Observed->Check Light Exposure Adjust pH to 4-7 Adjust pH to 4-7 Check pH->Adjust pH to 4-7 Store at Lower Temp Store at Lower Temp Check Temperature->Store at Lower Temp Use Anhydrous Solvent Use Anhydrous Solvent Check Solvent->Use Anhydrous Solvent Protect from Light Protect from Light Check Light Exposure->Protect from Light Re-analyze Re-analyze Adjust pH to 4-7->Re-analyze Store at Lower Temp->Re-analyze Use Anhydrous Solvent->Re-analyze Protect from Light->Re-analyze

Troubleshooting decision tree for zotarolimus degradation.

References

"troubleshooting 42-(2-Tetrazolyl)rapamycin experimental variability"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide clear guidance on the use of this rapamycin analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proagent compound of a rapamycin analog.[1] Like rapamycin, it is a specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] It functions by forming a complex with the FK506 binding protein (FKBP12), which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). mTORC1 is a crucial kinase that regulates cell growth, proliferation, and survival.[2]

Q2: I am observing inconsistent inhibitory effects on cell proliferation. What are the possible causes?

Inconsistent results in cell proliferation and viability assays are common and can arise from several factors:

  • Concentration and Time Dependence: The inhibitory effects of rapamycin analogs are highly dependent on the concentration and duration of exposure. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to mTOR inhibitors. The half-maximal inhibitory concentration (IC50) can vary significantly between cell types.[3]

  • Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent) to differentiate the effects of the compound from the solvent.

  • Compound Stability: The stability of this compound in aqueous cell culture media can be a factor. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

Q3: My Western blot results for mTOR pathway inhibition are variable. How can I improve consistency?

Variability in Western blot data for the mTOR pathway can be minimized by addressing these points:

  • Phosphoprotein Instability: Phosphorylation events are dynamic. Ensure that cell lysates are prepared quickly on ice with phosphatase inhibitors to preserve the phosphorylation status of proteins like p70 S6 Kinase (S6K1) and 4E-BP1.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading.

  • Consistent Serum Conditions: The mTOR pathway is sensitive to growth factors present in serum. Serum starvation and stimulation protocols should be consistent across experiments to ensure reproducible pathway activation and inhibition.

Q4: How should I prepare and store this compound?

Proper handling and storage are critical for maintaining the compound's activity:

  • Dissolving: this compound is highly soluble in DMSO (≥ 130 mg/mL).[1] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in pre-warmed cell culture media. To avoid precipitation, add the media to the aliquot of the stock solution and mix gently.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
Symptom Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or improper mixing of the compound in the media.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Gently swirl the plate after adding the compound to ensure even distribution.
IC50 value is significantly different from previous experiments Change in cell passage number, variation in incubation time, or degradation of the compound.Use cells within a consistent passage number range. Strictly adhere to the established incubation time. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.
No significant effect at expected concentrations Cell line may be resistant to mTOR inhibitors, or the compound has degraded.Verify the sensitivity of your cell line to mTOR inhibitors using a positive control like rapamycin. Check the storage conditions and age of your this compound stock.
Guide 2: Weak or No Signal in Western Blot for Phospho-Proteins
Symptom Possible Cause Recommended Solution
Weak or absent phospho-S6K1 or phospho-4E-BP1 bands Inefficient inhibition of mTORC1, low protein concentration, or phosphatase activity.Optimize the concentration and incubation time of this compound. Increase the amount of protein loaded onto the gel. Always use fresh lysis buffer containing phosphatase inhibitors.
Total protein levels are also low Issues with protein extraction or quantification.Ensure complete cell lysis and accurate protein quantification using a reliable method like a BCA assay.
High background signal Antibody concentration is too high, insufficient blocking, or inadequate washing.Titrate the primary and secondary antibody concentrations. Increase the blocking time or try a different blocking agent. Increase the number and duration of wash steps.

Quantitative Data

Table 1: Solubility and Storage of this compound

Parameter Value
Solvent DMSO
Solubility in DMSO ≥ 130 mg/mL (134.55 mM)
Storage of Stock Solution (-80°C) 6 months
Storage of Stock Solution (-20°C) 1 month

Data sourced from MedchemExpress.[1]

Table 2: Reported IC50 Value for this compound

Cell Line Assay Type IC50 (nM)
T-cellNot specified1500

Data sourced from MedchemExpress.[1]

Table 3: Reference IC50 Values for Rapamycin in Various Cancer Cell Lines

Cell Line Assay Type IC50 (nM)
T98G (Glioblastoma)Trypan Blue2
U87-MG (Glioblastoma)Trypan Blue1000
U373-MG (Glioblastoma)Trypan Blue>25000
BC-1 (Lymphoma)MTT~50
BC-3 (Lymphoma)MTT~50
Ca9-22 (Oral Squamous Carcinoma)MTT~15,000

This table provides reference values for rapamycin to guide initial dose-ranging studies with this compound.[4][5] Sensitivity to this compound may vary.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
  • Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM - 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Run 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Tetrazolyl_Rapamycin This compound FKBP12 FKBP12 Tetrazolyl_Rapamycin->FKBP12 Binds to FKBP12->mTORC1 Inhibits

Caption: mTORC1 signaling and inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity: - Proper storage? - Fresh dilutions? Start->Check_Compound Check_Cells Assess Cell Health & Consistency: - Consistent passage number? - Healthy morphology? Start->Check_Cells Check_Protocol Review Experimental Protocol: - Accurate concentrations? - Consistent timing? Start->Check_Protocol Optimize Optimize Assay Parameters: - Dose-response? - Time-course? Check_Compound->Optimize Check_Cells->Optimize Check_Protocol->Optimize Validate Validate with Controls: - Vehicle control? - Positive control? Optimize->Validate End Consistent Results Validate->End

Caption: Logical workflow for troubleshooting experimental variability.

References

Technical Support Center: 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the off-target effects of 42-(2-Tetrazolyl)rapamycin (also known as tazolimus) is limited in publicly available scientific literature. This guide provides troubleshooting advice and experimental guidance based on the well-characterized on-target and off-target effects of its parent compound, rapamycin (sirolimus), and other close analogs. Researchers should validate these potential effects for their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing a phenotype that is inconsistent with mTORC1 inhibition alone. What could be the cause?

A1: While this compound is designed to inhibit the mTORC1 pathway, unexpected phenotypes could arise from several factors, including off-target effects or context-dependent cellular responses. Rapamycin and its analogs are known to have effects beyond the canonical mTORC1 pathway.[1][2]

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify the inhibition of the mTORC1 pathway in your experimental system. A western blot for phosphorylated S6 Kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) are standard readouts.[3] A decrease in the phosphorylation of these proteins confirms on-target activity.

  • Investigate Potential mTORC2 Inhibition: With chronic or high-concentration exposure, rapamycin can also inhibit the mTORC2 complex in certain cell types.[1][2] This can be assessed by examining the phosphorylation of Akt at Serine 473 (p-Akt S473), a downstream target of mTORC2.

  • Consider Other Off-Target Pathways: If both mTORC1 and mTORC2 activity are as expected, consider other known off-target effects of similar compounds. For instance, tacrolimus, which also binds to FKBP12, is a potent calcineurin inhibitor. While this compound is a rapamycin analog, it is prudent to rule out effects on calcineurin-dependent pathways, such as NFAT activation.

Q2: I am observing significant changes in cellular metabolism that seem disproportionate to simple cell growth arrest. What metabolic pathways might be affected?

A2: mTOR is a central regulator of cellular metabolism, and its inhibition can have widespread effects.[4][5] Beyond the expected decrease in protein and lipid synthesis, other metabolic alterations have been reported for mTOR inhibitors. Tacrolimus, for example, has been shown to impact arginine, amino acid, and pyrimidine metabolism, as well as induce oxidative stress and dysregulate energy production by affecting the Krebs cycle and gluconeogenesis.[6]

Troubleshooting Steps:

  • Assess Mitochondrial Function: Evaluate mitochondrial respiration and oxidative stress. Assays for reactive oxygen species (ROS) production and measurements of oxygen consumption rate (OCR) can provide insights into mitochondrial health.

  • Metabolomic Profiling: For a comprehensive view, consider performing metabolomics to identify specific pathways that are dysregulated in your system upon treatment with this compound.

  • Evaluate Glucose Homeostasis: mTOR inhibitors can impact glucose metabolism.[7][8] Measure glucose uptake and lactate production to assess glycolytic activity.

Summary of Potential On-Target and Off-Target Effects of Rapamycin Analogs

Target PathwayKey Proteins/ReadoutsExpected Effect of InhibitionPotential Off-Target Concern
On-Target: mTORC1 p-S6K, p-4E-BP1Decreased protein synthesis, cell growth, and proliferation; induction of autophagy.[3][9]Incomplete inhibition or feedback loop activation.
Potential Off-Target: mTORC2 p-Akt (S473), p-PKCαDisruption of cell survival signals and actin cytoskeleton organization.[1][10]Can be inhibited by chronic exposure to rapamycin analogs.[2]
Potential Off-Target: Calcineurin NFAT dephosphorylationImmunosuppression (primary mechanism of tacrolimus).Unlikely for a rapamycin analog, but worth considering for novel structures.
Potential Off-Target: Metabolic Pathways Krebs Cycle Intermediates, GlutathioneDysregulation of cellular energy and induction of oxidative stress.[6]Observed with tacrolimus, may be relevant for other FKBP12 ligands.
Potential Off-Target: Kinase Crosstalk ERK1/2, NF-κB, Wnt/β-cateninAltered signaling in pathways related to inflammation and development.[9]Rapamycin has been shown to inhibit these pathways in certain cancer cells.[9]

Key Experimental Protocols

Protocol 1: Western Blot for mTOR Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-S6K, rabbit anti-S6K, rabbit anti-p-Akt S473, mouse anti-Akt, rabbit anti-p-4E-BP1).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Calcineurin Activity Assay
  • Principle: This assay measures the phosphatase activity of calcineurin by detecting the dephosphorylation of a specific substrate.

  • Sample Preparation: Prepare cell or tissue lysates from control and this compound-treated samples.

  • Assay Procedure: Use a commercially available calcineurin activity assay kit. Typically, this involves incubating the lysate with a phosphopeptide substrate and then detecting the amount of free phosphate released.

  • Data Analysis: Compare the calcineurin activity in treated samples to untreated controls. Include a known calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) as a positive control.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex (On-Target) cluster_mTORC2 mTORC2 Complex (Potential Off-Target) Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 (Raptor, mTOR, mLST8) Amino Acids->mTORC1 S6K1 p70S6K mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes _4EBP1->Protein Synthesis inhibits translation mTORC2 mTORC2 (Rictor, mTOR, mLST8) Akt Akt mTORC2->Akt phosphorylates (S473) PKCa PKCα mTORC2->PKCa phosphorylates Akt->mTORC1 inhibits TSC1/2 Cell Survival Cell Survival Akt->Cell Survival promotes Cytoskeleton Actin Cytoskeleton PKCa->Cytoskeleton regulates PI3K->mTORC2 PI3K->Akt Tazolimus This compound + FKBP12 Tazolimus->mTORC1 Primary Inhibition Tazolimus->mTORC2 Potential Chronic Inhibition

Caption: On-target and potential off-target mTOR signaling pathways for this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckOnTarget Q: Is mTORC1 inhibited? (Test p-S6K, p-4E-BP1) Start->CheckOnTarget CheckmTORC2 Q: Is mTORC2 inhibited? (Test p-Akt S473) CheckOnTarget->CheckmTORC2 Yes ConfoundingFactor Consider Other Experimental Variables (Dose, Time, Cell Line) CheckOnTarget->ConfoundingFactor No InvestigateMetabolism Investigate Metabolic Effects (ROS, OCR, Metabolomics) CheckmTORC2->InvestigateMetabolism No OnTargetConfirmed On-Target Effect Confirmed CheckmTORC2->OnTargetConfirmed Yes OffTargetSuspected Potential Off-Target Effect InvestigateMetabolism->OffTargetSuspected InvestigateOther Investigate Other Pathways (e.g., Calcineurin, Kinase Profiling) InvestigateOther->OffTargetSuspected OnTargetConfirmed->InvestigateOther

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Logic cluster_observation Observation cluster_hypothesis Hypotheses cluster_tests Experimental Tests Phenotype Unexpected Cellular Phenotype H1 On-Target Effect (Canonical mTORC1) Phenotype->H1 H2 Off-Target Effect (mTORC2, Metabolism, etc.) Phenotype->H2 H3 Experimental Artifact Phenotype->H3 T1 Western Blot (p-S6K, p-Akt) H1->T1 H2->T1 T2 Metabolic Assays (Seahorse, ROS) H2->T2 T3 Controls Validation (Dose-Response, Vehicle) H3->T3 Conclusion1 Confirm/Refute Pathway Inhibition T1->Conclusion1 Results Conclusion2 Identify Specific Off-Target Pathway T2->Conclusion2 Results Conclusion3 Rule out Artifacts T3->Conclusion3 Results

Caption: Logical flow for investigating the basis of an unexpected phenotype.

References

"long-term stability of 42-(2-Tetrazolyl)rapamycin stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and handling of 42-(2-Tetrazolyl)rapamycin stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your experiments.

Long-Term Stability of Stock Solutions

Proper storage of this compound stock solutions is critical for maintaining their chemical integrity and biological activity. The stability of the compound in solution is dependent on the storage temperature and the solvent used.

Recommended Storage Conditions

Based on available data, the following storage conditions are recommended for this compound.

FormStorage TemperatureDurationSolvent
Powder-20°C3 yearsN/A
In Solvent-80°C6 monthsDMSO
In Solvent-20°C1 monthDMSO

Note: For optimal stability in solvent, it is highly recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2][3]

Experimental Protocols

Protocol for Preparing Stock Solutions
  • Material Preparation :

    • Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation of moisture.

    • Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO).

  • Dissolution :

    • To prepare a stock solution, for example, at a concentration of 130 mg/mL, dissolve the compound in DMSO.[1][3]

    • Vortex the solution gently until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary, but avoid excessive heating.

  • Aliquoting and Storage :

    • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2][4]

    • Store the aliquots in tightly sealed, amber-colored vials to protect from light.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][2][3] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2][3]

Workflow for Handling Stock Solutions

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting & Storage cluster_use Experimental Use prep1 Equilibrate Powder to RT prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 store1 Aliquot into Single-Use Vials prep3->store1 Prevent Freeze-Thaw Cycles store2 Store at -80°C (6 months) or -20°C (1 month) store1->store2 use1 Thaw a Single Aliquot store2->use1 use2 Dilute in Aqueous Buffer/Media use1->use2 use3 Use Immediately use2->use3 discard discard use3->discard Discard Unused Diluted Solution

Caption: Recommended workflow for preparing and handling this compound stock solutions.

Troubleshooting and FAQs

Q1: My this compound stock solution appears cloudy or has visible precipitates after thawing. What should I do?

A: Cloudiness or precipitation upon thawing can indicate that the compound is coming out of solution. This may be due to the quality of the DMSO used or improper storage.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex to try and redissolve the compound.

    • Brief sonication can also be applied.

    • Ensure that your DMSO is anhydrous, as absorbed water can reduce solubility.[1][3]

    • If the precipitate does not redissolve, it is recommended to discard the aliquot as the concentration will no longer be accurate.

Q2: I am observing a decrease in the biological activity of my compound over time. Could this be due to degradation?

A: Yes, a loss of potency is a primary indicator of compound degradation. This compound, as a rapamycin analog, may be susceptible to similar degradation pathways as the parent compound, such as hydrolysis.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your stock solutions have been consistently stored at the recommended temperature (-80°C for long-term storage) and protected from light.

    • Avoid Freeze-Thaw Cycles: Ensure that you are using single-use aliquots to prevent degradation from repeated temperature changes.[4]

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. Do not store the compound in aqueous buffers for extended periods.

    • Consider a New Stock: If you suspect degradation, it is best to prepare a fresh stock solution from the powdered compound.

Q3: What solvents other than DMSO can be used to dissolve this compound?

A: While DMSO is the most commonly recommended solvent with high solubility (≥ 130 mg/mL), the parent compound, rapamycin, is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[5] However, the solubility of this compound in these alternative solvents is not readily published. If you must use an alternative solvent, it is advisable to perform a small-scale solubility test first.

Q4: How does the stability of this compound compare to its parent compound, rapamycin?

A: While specific comparative stability data is not available, it is reasonable to assume that they share some stability characteristics due to their structural similarities. Rapamycin is known to be susceptible to base-catalyzed degradation.[6][7] Therefore, it is advisable to avoid highly basic conditions when working with this compound solutions. For rapamycin, solutions in ethanol or DMSO are recommended for use within 3 months to prevent loss of potency.[4] This provides a cautionary guideline for its tetrazolyl analog.

Signaling Pathway Context

This compound is an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling.[1] The diagram below illustrates the canonical mTOR signaling pathway.

mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Inhibits Rheb Rheb TSC1/2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 Inhibits

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

References

Technical Support Center: Minimizing Zotarolimus Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotarolimus in animal studies. The content is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reliable preclinical data.

Disclaimer: Publicly available data on the systemic toxicity of Zotarolimus administered orally or intravenously in animal models is limited, as much of this information is proprietary. The following guidance is substantially based on data from its close structural and mechanistic analog, Sirolimus (Rapamycin). This approach is a standard practice in preclinical toxicology to predict and manage the potential side effects of a new compound based on its class. Researchers should always begin with dose-range finding studies for Zotarolimus itself.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zotarolimus and how does it relate to its toxicity?

A1: Zotarolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase. It first binds to the intracellular protein FKBP-12. This Zotarolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] By inhibiting mTORC1, Zotarolimus blocks downstream signaling pathways that are critical for cell growth, proliferation, and metabolism.[2] This inhibition is key to its therapeutic effects (e.g., preventing restenosis or cancer cell proliferation) but is also the source of its potential toxicities, as mTOR signaling is vital for the normal function of many healthy tissues.[3][4]

Q2: What are the most common toxicities observed with mTOR inhibitors like Zotarolimus in animal studies?

A2: Based on studies with analogous mTOR inhibitors like Sirolimus, researchers should monitor for a range of potential toxicities:

  • Metabolic Disorders: Hyperglycemia (elevated blood glucose) and hyperlipidemia (elevated cholesterol and triglycerides) are common findings.[4][[“]][6]

  • Hematological Effects: Myelosuppression, leading to thrombocytopenia (low platelets), leukopenia (low white blood cells), and anemia, can occur.[7][8]

  • Renal Toxicity: While not as pronounced as with calcineurin inhibitors, mTOR inhibitors can cause or exacerbate renal impairment, including proteinuria and, in some cases, tubular necrosis.[2][9]

  • Reproductive System Effects: Testicular atrophy, reduced spermatogenesis, and decreased testosterone levels have been observed in male animals.[10][11]

  • Dermatologic and Mucosal Issues: Skin rashes and stomatitis (oral ulcers) are known side effects.[4][12]

  • Impaired Wound Healing: Due to its anti-proliferative effects, Zotarolimus can delay wound healing.[11][13]

Q3: How do I select the starting dose for my Zotarolimus toxicity study?

A3: Dose selection is a critical step and should be approached systematically.

  • Literature Review: Search for any published in vitro (IC50 values) or in vivo data on Zotarolimus or similar mTOR inhibitors for the specific cell type or disease model.

  • Dose Range-Finding (DRF) Study: Start with a small-scale DRF or Maximum Tolerated Dose (MTD) study.[14][15][16] This typically involves a few animals per group receiving a wide range of doses. The goal is to identify a dose that causes mild, manageable toxicity, a non-toxic dose, and a dose that causes significant adverse effects.

  • Regulatory Guidance: Follow established guidelines, such as those from the FDA or OECD, which recommend a tiered approach to dose selection, starting with acute toxicity studies to inform longer-term repeat-dose studies.[16][17][18] The high dose in a repeat-dose study should ideally produce some evidence of toxicity without causing excessive mortality.[18]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action / Troubleshooting Steps
Elevated Blood Glucose / Insulin Resistance Inhibition of mTORC2 (with chronic, high-dose treatment) disrupts normal insulin signaling pathways.[19][20]1. Confirm: Monitor blood glucose and insulin levels regularly. Perform glucose tolerance tests (GTTs). 2. Dose/Schedule Modification: Consider an intermittent dosing schedule (e.g., once-weekly) instead of daily administration, which may mitigate metabolic effects while retaining efficacy.[19] 3. Co-medication (Exploratory): In research models, co-administration with an insulin-sensitizing agent like metformin has been shown to normalize insulin sensitivity with rapamycin.[[“]] This should be tested and validated for your specific model. 4. Dietary Control: Ensure animals are on a standard, controlled diet to avoid confounding metabolic effects.
Significant Weight Loss Can be multifactorial: reduced food intake due to malaise or stomatitis, metabolic disruption, or direct drug toxicity.[9]1. Monitor Food/Water Intake: Quantify daily consumption to differentiate between anorexia and metabolic effects. 2. Oral Examination: Check for signs of stomatitis (ulcers, redness) that may make eating painful. If present, consider a softer diet or a gel-based formulation of the drug. 3. Dose Reduction: A lower dose may be better tolerated. The effects of mTOR inhibitors are often dose-dependent.[11] 4. Vehicle Control: Ensure the vehicle used for drug delivery is not causing adverse effects.[21]
Low Platelet or White Blood Cell Counts Myelosuppressive effect of mTOR inhibition on hematopoietic stem and progenitor cells.[7][22]1. Confirm: Perform complete blood counts (CBCs) at baseline and regular intervals during the study. 2. Establish Therapeutic Window: Correlate blood counts with Zotarolimus trough concentrations. Trough levels of sirolimus >15 ng/mL are associated with a greater risk of thrombocytopenia.[7][22] Aim for the lowest effective concentration. 3. Recovery Periods: If the study design allows, include off-treatment "recovery" periods to allow for hematopoietic rebound.
Impaired Wound Healing at Surgical/Implant Sites Anti-proliferative effects of Zotarolimus inhibit the cellular processes required for tissue repair.[11][13]1. Timing of Administration: If possible, delay the start of Zotarolimus administration for several days post-surgery to allow for initial wound closure.[11] 2. Dose Consideration: Use the minimum effective dose around the time of any surgical procedures. 3. Close Monitoring: Regularly inspect surgical sites for signs of dehiscence, infection, or delayed healing.

Data on Toxicity of Sirolimus (Rapamycin) - An Analog to Zotarolimus

The following tables summarize toxicity data from animal studies using Sirolimus. This information can be used to guide the design of Zotarolimus studies.

Table 1: Summary of Sirolimus Toxicity Findings in Rodent Models

Species Dose & Route Duration Observed Toxicities Reference
Rat 1.5 mg/kg/day (i.p.)14 daysReduced weight gain, thymic medullary atrophy, focal myocardial necrosis, elevated plasma/urinary glucose. Exacerbated renal impairment when combined with Cyclosporine.[9]
Rat ≥0.5 mg/kg/day (oral)Reproductive StudyIncreased embryolethality and delayed ossification.[23]
Rat ≥2 mg/kg/day90 daysPulmonary lymphocytic infiltrates and reversible fibrosis.[23]
Mouse Chronic oral admin.ChronicGlucose intolerance and insulin resistance (reversible upon cessation of treatment).[20]

Table 2: Summary of Sirolimus Toxicity Findings in Non-Rodent Models

Species Dose & Route Duration Observed Toxicities Reference
Dog (Beagle) 200 mg/kg (oral)5 daysEmesis, diarrhea, anorexia, weight loss, lesions on heart, liver, gall bladder, and gums.[21]
Dog (Beagle) ≥0.2 mg/kg/day90 daysMild renal tubular lesions.[23]
Rabbit ≥0.1 mg/kg/dayReproductive StudyEmbryotoxicity.[23]

Experimental Protocols

Protocol 1: General Repeat-Dose Toxicity Study in Rodents (e.g., 28-Day Study)

This protocol is a template and should be adapted based on the specific research question and preliminary data from dose-range finding studies.

  • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), typically young adults. Acclimate animals for at least 5 days.[17]

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., anticipated No-Observed-Adverse-Effect-Level, NOAEL)

    • Group 3: Intermediate Dose

    • Group 4: High Dose (intended to produce observable but non-lethal toxicity)

    • Optional: Group 5: High Dose with a 2-week recovery period.

    • Use at least 10 males and 10 females per group.[17]

  • Administration:

    • Administer Zotarolimus or vehicle daily via the intended clinical route (e.g., oral gavage). The volume should be based on the most recent body weight measurement.

  • In-Life Monitoring:

    • Daily: Clinical observations for signs of toxicity (changes in posture, activity, fur appearance, etc.) and mortality checks.

    • Weekly: Record individual body weights and calculate food consumption.

    • Ophthalmology: Conduct examinations before the study and at termination.

  • Clinical Pathology:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and termination (and optionally at an interim timepoint).

    • Hematology: Analyze for red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.[17]

    • Clinical Chemistry: Analyze for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and metabolic changes (glucose, cholesterol, triglycerides).[17]

    • Urinalysis: Collect urine at termination to assess for parameters like proteinuria.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize animals.

    • Conduct a full gross necropsy, recording any visible abnormalities.

    • Weigh key organs (e.g., liver, kidneys, spleen, thymus, testes, ovaries).

    • Preserve organs in 10% neutral buffered formalin for histopathology.

  • Histopathology:

    • Process, embed, section, and stain tissues (typically with Hematoxylin and Eosin - H&E).

    • A veterinary pathologist should examine all tissues from the control and high-dose groups. If treatment-related findings are observed in the high-dose group, the corresponding tissues in the lower-dose groups should be examined to determine a dose-response relationship.[18][24]

Protocol 2: Monitoring for Metabolic Toxicity
  • Blood Glucose Monitoring:

    • Measure baseline blood glucose from a tail-tip blood sample using a calibrated glucometer.

    • During the study, measure fasting blood glucose (e.g., after a 4-6 hour fast) at regular intervals (e.g., weekly).

  • Glucose Tolerance Test (GTT):

    • Fast animals overnight (mice) or for 6-8 hours (rats).

    • Record baseline blood glucose (Time 0).

    • Administer a bolus of glucose (typically 2 g/kg) via intraperitoneal (i.p.) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Plot the glucose excursion curve and calculate the Area Under the Curve (AUC) to assess glucose clearance.

  • Lipid Profile:

    • Collect plasma or serum from fasted animals at baseline and termination.

    • Use commercial assay kits to measure total cholesterol, LDL, HDL, and triglycerides.

Visualizations

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates PI3K PI3K Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Metabolism Metabolism mTORC1->Metabolism Zotarolimus Zotarolimus + FKBP12 Zotarolimus->mTORC1 Inhibits Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4EBP1->Proliferation

Caption: Zotarolimus inhibits the mTORC1 signaling pathway.

Experimental Workflow

Toxicity_Workflow cluster_planning Phase 1: Study Planning & Dose Selection cluster_inlife Phase 2: In-Life & Data Collection cluster_analysis Phase 3: Terminal Analysis cluster_reporting Phase 4: Interpretation & Reporting lit_review Literature Review (Zotarolimus & Analogs) drf_study Dose-Range Finding (DRF) Study (Acute) lit_review->drf_study dose_selection Select Doses for Main Study (Low, Mid, High) drf_study->dose_selection acclimation Animal Acclimation & Baseline Measurements dose_selection->acclimation dosing Daily Dosing (e.g., 28 Days) acclimation->dosing monitoring Daily Clinical Observations Weekly Body Weights dosing->monitoring sampling Interim/Terminal Blood & Urine Sampling dosing->sampling necropsy Gross Necropsy & Organ Weights dosing->necropsy clin_path Hematology & Clinical Chemistry sampling->clin_path histopath Histopathology of Key Tissues necropsy->histopath interpretation Data Interpretation (Identify Target Organs, NOAEL) clin_path->interpretation histopath->interpretation report Final Study Report interpretation->report

Caption: Workflow for a preclinical repeat-dose toxicity study.

References

Technical Support Center: 42-(2-Tetrazolyl)rapamycin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on studies of rapamycin and its various delivery systems. Currently, there is a lack of specific published data for 42-(2-Tetrazolyl)rapamycin (tz-RAP) delivery systems. Researchers should use this information as a general guide and adapt and validate these methodologies for their specific tz-RAP formulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter during the formulation and characterization of this compound delivery systems.

Nanoparticles

Q1: My tz-RAP-loaded nanoparticles show wide size distribution and aggregation. What are the possible causes and solutions?

A1:

  • Cause: Inefficient mixing during nanoprecipitation.

  • Solution: Ensure rapid and uniform mixing of the organic and aqueous phases. Use a vortex mixer or a microfluidic device for controlled mixing.

  • Cause: Inappropriate stabilizer concentration.

  • Solution: Optimize the concentration of the stabilizing agent (e.g., PVA, poloxamers). Insufficient stabilizer will lead to aggregation, while excessive amounts might increase particle size.

  • Cause: Poor solvent-antisolvent miscibility.

  • Solution: Ensure the chosen organic solvent is fully miscible with the aqueous antisolvent. Consider using solvents like acetone or THF that rapidly diffuse into the aqueous phase.

Q2: The encapsulation efficiency of tz-RAP in my nanoparticles is consistently low. How can I improve it?

A2:

  • Cause: High water solubility of tz-RAP. Although rapamycin is poorly water-soluble, the tetrazolyl modification might slightly increase its hydrophilicity.

  • Solution: Increase the hydrophobicity of the polymer matrix. Use polymers like poly(ε-caprolactone) (PCL) or polylactic-co-glycolic acid (PLGA) with a higher hydrophobic monomer ratio.

  • Cause: Drug leakage during the formulation process.

  • Solution: Optimize the evaporation rate of the organic solvent. A slower, controlled evaporation can allow for better drug entrapment within the polymer matrix.

Liposomes

Q1: I'm having trouble with the stability of my tz-RAP-loaded liposomes; they aggregate and leak the drug over time. What can I do?

A1:

  • Cause: Inadequate lipid composition.

  • Solution: Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. A typical starting point is a phospholipid to cholesterol molar ratio of 2:1.

  • Cause: Oxidation of unsaturated lipids.

  • Solution: Use saturated phospholipids or add antioxidants like α-tocopherol to the formulation. Store the liposomal dispersion under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Cause: Inappropriate pH of the external buffer.

  • Solution: Ensure the pH of the buffer is optimized for the stability of both the liposomes and tz-RAP. For rapamycin, a pH between 6.5 and 7.4 has been shown to be effective for stable liposome formation.[1][2]

Q2: The drug loading of tz-RAP in my liposomes is lower than expected. How can I increase it?

A2:

  • Cause: Low drug-to-lipid ratio.

  • Solution: Experiment with different drug-to-lipid mass ratios. While increasing the drug amount can enhance loading up to a certain point, excessive drug can lead to precipitation and instability. A ratio of 1:20 (drug:lipid) has been shown to be effective for rapamycin.[1][2][3]

  • Cause: Inefficient remote loading.

  • Solution: For ionizable drugs, remote loading using a pH or ion gradient can significantly improve encapsulation. However, for a neutral hydrophobic drug like rapamycin, passive loading methods like the thin-film hydration or ethanol injection method are more common. Ensure complete dissolution of the drug and lipids in the organic solvent before forming the lipid film.

Micelles

Q1: My tz-RAP-loaded micelles are unstable and disassemble upon dilution. What is the problem?

A1:

  • Cause: High critical micelle concentration (CMC) of the polymer.

  • Solution: Use amphiphilic block copolymers with a low CMC, such as those based on PEG-PCL or PEG-PLGA. A low CMC ensures that the micelles remain stable even after significant dilution in biological fluids.

  • Cause: Destabilization by serum proteins.

  • Solution: The presence of serum albumin can sometimes lead to micelle disassembly. Co-encapsulating stabilizing agents like α-tocopherol can enhance micellar stability in the presence of serum proteins.[4]

Q2: I am observing a burst release of tz-RAP from my micelles. How can I achieve a more sustained release?

A2:

  • Cause: Weak hydrophobic interactions between the drug and the micelle core.

  • Solution: Increase the length of the hydrophobic block of the copolymer. A larger hydrophobic core can better accommodate and retain the hydrophobic drug, leading to a slower release rate.

Hydrogels

Q1: The loading of tz-RAP into my hydrogel is inefficient, and the drug precipitates. What could be the issue?

A1:

  • Cause: Poor solubility of tz-RAP in the aqueous hydrogel precursor solution.

  • Solution: First, encapsulate tz-RAP in a nano-carrier like nanoparticles, liposomes, or micelles, and then incorporate these drug-loaded nanocarriers into the hydrogel matrix. This approach, creating a "nanocomposite hydrogel," can significantly improve drug loading and provide a more controlled release.

Q2: The release of tz-RAP from my hydrogel is too fast. How can I control the release rate?

A2:

  • Cause: Large pore size of the hydrogel network.

  • Solution: Increase the crosslinking density of the hydrogel by increasing the concentration of the crosslinking agent. A denser network will have smaller pores, which will retard the diffusion of the encapsulated drug or drug-loaded nanocarriers.

Quantitative Data Summary

The following tables summarize typical quantitative data for various rapamycin delivery systems. These values should serve as a reference for researchers developing formulations for this compound.

Table 1: Rapamycin-Loaded Nanoparticles

ParameterValueReference
Particle Size (nm) 110 - 300[5][6][7]
Polydispersity Index (PDI) < 0.2[6]
Zeta Potential (mV) -5 to -12[5][6]
Encapsulation Efficiency (%) 69 - 99[5][6]
Drug Loading (%) 0.6 - 33[6][8]

Table 2: Rapamycin-Loaded Liposomes

ParameterValueReference
Particle Size (nm) 100 - 140[9][10]
Polydispersity Index (PDI) 0.1 - 0.3[9][10]
Zeta Potential (mV) -3.6 to Neutral[9][10]
Encapsulation Efficiency (%) 56 - 82[1][9][10]
Drug Loading (%) 9[9]

Table 3: Rapamycin-Loaded Micelles

ParameterValueReference
Particle Size (nm) 10 - 70[11][12]
Polydispersity Index (PDI) < 0.1[11]
Zeta Potential (mV) +1.7 to +6.8[11][13]
Encapsulation Efficiency (%) > 80[12][13]
Critical Micelle Conc. (µM) 16.6[13]

Experimental Protocols

Protocol 1: Preparation of tz-RAP Loaded PLGA Nanoparticles by Nanoprecipitation
  • Dissolve Polymer and Drug: Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent (e.g., acetone or dimethylformamide).

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the excess stabilizer and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of tz-RAP Loaded Liposomes by Thin-Film Hydration
  • Dissolve Lipids and Drug: Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.[10]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature.[10]

  • Size Reduction: To obtain unilamellar vesicles of a specific size, subject the liposome suspension to probe sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the un-encapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.

Protocol 3: Preparation of tz-RAP Loaded Polymeric Micelles by Thin-Film Hydration
  • Dissolve Polymer and Drug: Dissolve an amphiphilic block copolymer (e.g., PEG-b-PCL) and this compound in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[14]

  • Film Formation: Evaporate the solvent using a rotary evaporator to create a thin, dry film.[14]

  • Hydration and Self-Assembly: Add an aqueous solution (e.g., purified water or PBS) to the flask and gently agitate. The polymer will spontaneously self-assemble into micelles, encapsulating the drug in the hydrophobic core.[14][15]

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Rapamycin and its analogs, likely including this compound, inhibit mTORC1.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy (Inhibition) mTORC1->Autophagy inhibits Translation Protein Synthesis (Cell Growth) S6K1->Translation tzRAP This compound tzRAP->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Nanoparticle Formulation and Characterization

This diagram outlines a typical workflow for the development and characterization of a nanoparticle-based delivery system for a hydrophobic drug like this compound.

Nanoparticle_Workflow start Start: Hydrophobic Drug (e.g., tz-RAP) formulation Nanoparticle Formulation (e.g., Nanoprecipitation) start->formulation physicochem Physicochemical Characterization formulation->physicochem size Particle Size & PDI (DLS) physicochem->size zeta Zeta Potential (Electrophoretic Mobility) physicochem->zeta morphology Morphology (TEM/SEM) physicochem->morphology ee Encapsulation Efficiency & Drug Loading (HPLC) physicochem->ee invitro In Vitro Evaluation physicochem->invitro release Drug Release Profile invitro->release stability Colloidal Stability invitro->stability end End: Optimized Formulation invitro->end

Caption: A logical workflow for the formulation and characterization of drug-loaded nanoparticles.

References

Technical Support Center: Overcoming Resistance to 42-(2-Tetrazolyl)rapamycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 42-(2-Tetrazolyl)rapamycin (TetoRap) is a rapamycin analog.[1] Specific preclinical data on its efficacy, binding characteristics, and resistance mechanisms are limited in publicly available literature. Therefore, this technical support guide is based on the well-established principles of resistance to the broader class of mTOR inhibitors, particularly rapamycin and its analogs (rapalogs). Researchers are strongly advised to validate these general principles for their specific experimental context with TetoRap.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

A1: this compound, as a rapamycin analog, is presumed to function as an mTOR inhibitor.[1] Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

Resistance to rapalogs typically develops through two primary mechanisms:

  • Target Gene Mutations: Mutations in the MTOR gene are a common cause of acquired resistance. These can occur in:

    • The FRB domain: Alterations in this region can prevent the FKBP12-TetoRap complex from binding to mTOR, rendering the drug ineffective.

    • The kinase domain: Activating mutations can enhance the catalytic activity of mTOR, requiring higher drug concentrations to achieve inhibition.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote growth and survival, thereby circumventing the mTOR blockade. A frequent mechanism is the feedback activation of the PI3K/AKT pathway upon mTORC1 inhibition.[2]

Q2: My cancer cell line shows high intrinsic resistance to TetoRap. What are the possible reasons?

A2: High intrinsic resistance can be multifactorial:

  • Pre-existing MTOR Mutations: The cancer cell line may harbor baseline mutations in the MTOR gene that confer resistance.

  • Low FKBP12 Expression: Insufficient levels of the FKBP12 protein will limit the formation of the active drug-protein complex.

  • Hyperactive Bypass Pathways: The cell line may have inherent hyperactivation of signaling pathways such as the PI3K/AKT or MAPK/ERK pathways, which can override the effects of mTORC1 inhibition.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport TetoRap out of the cell, reducing its intracellular concentration.

Q3: We are observing inconsistent IC50 values for TetoRap in our cell viability assays. What could be the cause?

A3: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:[3][4][5]

  • Cell Culture Conditions:

    • Cell Density: The number of cells seeded per well can significantly influence the apparent IC50 value.

    • Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.

    • Media and Serum Variability: Different batches of media and serum can contain varying levels of growth factors that may affect the mTOR pathway and drug response.

  • Compound Stability and Handling:

    • Solubility Issues: Rapamycin and its analogs are often poorly soluble in aqueous solutions. Precipitation of the compound during dilution can lead to inaccurate concentrations.[6]

    • Degradation: TetoRap may be unstable in solution, especially with repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions and use aliquoted stocks.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of drug exposure will impact the IC50 value.

    • Assay Type: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different cellular parameters and can yield different IC50 values.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent IC50 Values
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.
IC50 values are consistently higher than expected TetoRap degradation, Cell line resistance, Sub-optimal incubation time.Prepare fresh drug dilutions from a properly stored stock solution. Verify the identity and characteristics of your cell line. Optimize the drug incubation time; some cell lines may require longer exposure.
IC50 values are consistently lower than expected Incorrect drug concentration calculation, Contamination of cell culture, Cytotoxicity of the drug solvent.Double-check all calculations for drug dilutions. Test for mycoplasma and other potential contaminants. Ensure the final solvent concentration is non-toxic and consistent across all wells.
Table 2: Troubleshooting Unexpected Western Blot Results
Problem Potential Cause Recommended Solution
No decrease in p-S6K or p-4EBP1 after TetoRap treatment in a sensitive cell line Inactive TetoRap, Insufficient drug concentration or incubation time, Technical issues with Western blotting.Verify the integrity and concentration of the TetoRap stock. Perform a dose-response and time-course experiment. Optimize Western blot protocol (e.g., antibody concentration, transfer efficiency).
Persistent phosphorylation of AKT at Ser473 after TetoRap treatment Feedback activation of the PI3K/AKT pathway due to mTORC1 inhibition.This is an expected outcome of mTORC1 inhibition. To overcome this, consider co-treatment with a PI3K or AKT inhibitor.[2]
Variable phosphorylation levels of mTOR targets between experiments Inconsistent cell culture conditions (e.g., serum starvation, cell density), Variations in protein extraction or sample handling.Standardize cell culture procedures, including serum starvation prior to stimulation. Ensure consistent and rapid cell lysis and protein quantification. Use fresh lysis buffer with phosphatase and protease inhibitors.

Experimental Protocols

Protocol 1: Generation of TetoRap-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (TetoRap)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Cell counting equipment

Procedure:

  • Determine the initial IC50 of TetoRap: Perform a cell viability assay (e.g., MTT or resazurin) to determine the baseline IC50 of TetoRap for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing TetoRap at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of TetoRap.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the TetoRap concentration by 1.5- to 2-fold.

  • Repeat and Select: Continue this process of stepwise dose escalation. It is crucial to cryopreserve cells at each successful concentration step.

  • Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a TetoRap concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Validation of Resistance: Once a resistant line is established, perform a cell viability assay to compare the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).

Protocol 2: Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of key mTORC1 downstream targets to evaluate the efficacy of TetoRap and to characterize resistant cell lines.[8][9]

Materials:

  • Parental and TetoRap-resistant cell lines

  • TetoRap

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed parental and resistant cells and allow them to adhere overnight. Treat the cells with various concentrations of TetoRap or vehicle (DMSO) for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and TetoRap Action

PI3K_Akt_mTOR_Pathway cluster_complex Inhibitory Complex cluster_mTORC1 Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6 S6 S6K1->S6 S6->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth TetoRap TetoRap FKBP12 FKBP12 FKBP12->mTORC1 TetoRap_Resistance_Workflow A Parental Cell Line B Generate TetoRap-Resistant (TRr) Cell Line A->B C Confirm Resistance (IC50 Assay) B->C D Characterize Resistance Mechanisms C->D E Western Blot (mTOR Pathway) D->E F Gene Expression Analysis D->F G Sequence MTOR Gene D->G H Test Strategies to Overcome Resistance D->H I Combination Therapy (e.g., with PI3K inhibitor) H->I J Evaluate Downstream Effects (Cell Viability, Apoptosis) I->J IC50_Troubleshooting start Inconsistent IC50 Results q1 Are cell culture conditions consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Standardize seeding density, passage number, and media. q2 Is the TetoRap solution stable and accurate? a1_yes->q2 a1_no->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no Prepare fresh solutions, aliquot stocks, check solvent. q3 Are assay parameters optimized? a2_yes->q3 a2_no->start a3_yes Yes q3->a3_yes a3_no No q3->a3_no Optimize incubation time and cell viability assay type. end Re-evaluate cell line integrity (passage, contamination) a3_yes->end a3_no->start

References

Validation & Comparative

An In Vitro Comparison of Zotarolimus and Everolimus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Zotarolimus and Everolimus, two key rapamycin analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Zotarolimus and Everolimus are semi-synthetic derivatives of sirolimus (rapamycin) that function as inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Both drugs, in complex with the intracellular receptor FKBP12, bind to the mTORC1 complex, thereby inhibiting its downstream signaling cascade.[2] This mechanism of action underlies their use as antiproliferative agents, particularly in the context of drug-eluting stents to prevent restenosis and in various cancer therapies.[3][4] While sharing a common target, subtle structural differences between Zotarolimus and Everolimus may influence their specific biological activities and pharmacokinetic profiles. This guide aims to provide a comparative overview of their in vitro effects based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro antiproliferative activity and effects on the mTOR signaling pathway for Zotarolimus and Everolimus. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

Table 1: In Vitro Antiproliferative Activity

DrugCell TypeAssayIC50Citation
Zotarolimus Human Smooth Muscle CellsNot Specified0.5 nM (comparable to sirolimus)[5]
Everolimus Human Coronary Artery Smooth Muscle Cells (HCASMC)BrdU IncorporationBimodal, with accentuated potency at 10 µM[6]
VEGF-induced HUVECNot Specified0.12 nM[7]
bFGF-induced HUVECNot Specified0.8 nM[7]
BT474 breast cancer cellsMTT71 nM[7]
Primary breast cancer cellsMTT156 nM[7]

Table 2: In Vitro Effects on mTOR Signaling Pathway

DrugCell TypeEffect on mTOR PathwayCitation
Zotarolimus Not specified in vitro, but binds to FKBP-12 to inhibit mTORPotently inhibited smooth muscle cell and endothelial cell proliferation.[8]
Everolimus Jeko and DHL6 lymphoma cellsDose-dependent abrogation of S6RP phosphorylation; decreased p-4E-BP1 in Jeko cells.[9]
Human breast cancer cellsDecreased phospho-P70S6K1 levels.[10]
GEO and PC3 cancer cellsReduced p70S6K phosphorylation.[11]
Regulatory T cellsSignificant decrease in phosphorylated p70S6k and 4EBP1.[12]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from multiple sources.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with various concentrations of Zotarolimus or Everolimus and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[14]

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[2][15]

  • Cell Culture and Treatment: Culture adherent or suspension cells in appropriate vessels and treat with Zotarolimus or Everolimus for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.[16]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[17]

  • Propidium Iodide (PI) Staining: Add a viability dye such as Propidium Iodide to distinguish between apoptotic and necrotic cells.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[16]

Western Blotting for mTOR Pathway Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling cascade.[9][18]

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total mTOR, p70S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

  • Cell Preparation: Harvest and wash the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol for at least 2 hours at -20°C.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase.[20][21]

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.[22]

Mandatory Visualization

The following diagrams illustrate key concepts related to the in vitro comparison of Zotarolimus and Everolimus.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ZE Zotarolimus/ Everolimus FKBP12 FKBP12 ZE->FKBP12 FKBP12->mTORC1 | Proliferation Cell Proliferation, Growth, Survival p70S6K->Proliferation fourEBP1->Proliferation

Caption: mTOR signaling pathway and the inhibitory action of Zotarolimus and Everolimus.

Experimental_Workflow start Start: Cell Culture (e.g., Smooth Muscle Cells) treatment Treatment with Zotarolimus or Everolimus (Dose-Response) start->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot for mTOR Pathway Proteins treatment->western_blot data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for comparing Zotarolimus and Everolimus in vitro.

Logical_Comparison Zotarolimus Zotarolimus Shared_MOA Shared Mechanism of Action: - Binds to FKBP12 - Inhibits mTORC1 Zotarolimus->Shared_MOA Everolimus Everolimus Everolimus->Shared_MOA Antiproliferative Antiproliferative Effects: - Inhibit Smooth Muscle  Cell Proliferation Shared_MOA->Antiproliferative Downstream_Effects Downstream Signaling Effects: - Decrease phosphorylation of  p70S6K and 4E-BP1 Shared_MOA->Downstream_Effects

Caption: Logical relationship comparing the mechanism of action of Zotarolimus and Everolimus.

References

A Head-to-Head Battle in Oncology: 42-(2-Tetrazolyl)rapamycin (Everolimus) vs. Temsirolimus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) has emerged as a critical signaling node, regulating cell growth, proliferation, and survival. Two prominent mTOR inhibitors, 42-(2-Tetrazolyl)rapamycin, more commonly known as everolimus, and its counterpart, temsirolimus, have been pivotal in the treatment of various malignancies, most notably advanced renal cell carcinoma (RCC). This guide provides a comprehensive, data-driven comparison of the efficacy of everolimus and temsirolimus, intended to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target, Subtle Differences

Both everolimus and temsirolimus are analogues of rapamycin and function as serine-threonine kinase inhibitors. Their primary mechanism of action involves binding to the intracellular protein FKBP-12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular metabolism and growth. Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including S6 ribosomal protein kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis, cell cycle arrest, and inhibition of tumor angiogenesis.

While sharing a common target, their metabolic pathways differ. Temsirolimus is a prodrug that is metabolized to sirolimus (rapamycin), its active metabolite. In contrast, everolimus is not a prodrug and acts directly. These pharmacological distinctions may contribute to differences in their clinical activity and toxicity profiles.

cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_drugs Therapeutic Intervention cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Inhibition of HIF-1α Everolimus/\nTemsirolimus Everolimus/ Temsirolimus FKBP12 FKBP12 Everolimus/\nTemsirolimus->FKBP12 FKBP12->mTORC1 Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation

Caption: The mTOR signaling pathway and the mechanism of action of Everolimus and Temsirolimus.

Preclinical Efficacy: Insights from In Vitro and In Vivo Models

Direct head-to-head preclinical studies comparing everolimus and temsirolimus are limited. However, individual studies and a comparative study in an everolimus-resistant setting provide valuable insights.

A study that developed everolimus-resistant renal cell carcinoma (RCC) cell lines (Caki/EV and 786/EV) found that these cells also exhibited cross-resistance to temsirolimus.[1] This suggests that in a setting of acquired resistance to one agent, the other may also be less effective due to shared resistance mechanisms.

Table 1: Comparative In Vitro Efficacy in Everolimus-Resistant RCC Cell Lines

Cell LineDrugIC50 (µM) - Parental CellsIC50 (µM) - Everolimus-Resistant CellsFold Resistance
Caki-2 Everolimus0.0271.08640.2
Temsirolimus0.0311.25940.6
786-O Everolimus0.0111.151104.6
Temsirolimus0.0150.98865.9
Data adapted from a study on everolimus-resistant RCC cells.[1]

Individual preclinical studies have demonstrated the anti-tumor activity of both everolimus and temsirolimus in various cancer models, including RCC and prostate cancer xenografts.

Experimental Protocols: Preclinical Studies

In Vitro Cell Viability Assay (General Protocol)

  • Cell Culture: Cancer cell lines (e.g., Caki-2, 786-O for RCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Everolimus and temsirolimus are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the drugs.

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the IC50 (half-maximal inhibitory concentration) values are calculated.

In Vivo Xenograft Model (General Protocol)

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Everolimus is typically administered orally, while temsirolimus is administered intravenously. Dosing schedules can vary (e.g., daily or weekly).

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Clinical Efficacy: A Focus on Renal Cell Carcinoma

The clinical efficacy of both everolimus and temsirolimus has been most extensively studied in metastatic renal cell carcinoma (mRCC). While a direct prospective, randomized comparison is lacking, retrospective analyses and a meta-analysis provide valuable comparative data, particularly in the second-line setting after failure of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).

A systematic review and meta-analysis of four studies including 937 patients with mRCC previously treated with a VEGFR-TKI found that everolimus was associated with a significant improvement in overall survival (OS) compared to temsirolimus.

Table 2: Meta-Analysis of Everolimus vs. Temsirolimus in Second-Line mRCC

OutcomeHazard Ratio (HR) (Everolimus vs. Temsirolimus)95% Confidence Interval (CI)p-value
Overall Survival (OS) 0.740.59 - 0.930.008
Time to Treatment Failure (TTF) 0.700.56 - 0.880.002

A retrospective study of 90 patients with mRCC who progressed after first-line VEGFR-TKI therapy also demonstrated a superior OS with everolimus compared to temsirolimus, although there was no significant difference in progression-free survival (PFS).[2]

Table 3: Retrospective Comparison of Everolimus and Temsirolimus in Second-Line mRCC

OutcomeEverolimus (n=59)Temsirolimus (n=31)Hazard Ratio (HR)p-value
Median Overall Survival (OS) 24.2 months12.1 months0.580.047
Median Progression-Free Survival (PFS) 4.6 months3.7 months0.730.18
Data from a retrospective analysis of patients treated at two academic cancer centers.[2]

It is important to note that temsirolimus was approved for the first-line treatment of poor-prognosis mRCC based on the Global ARCC trial, which showed a significant OS benefit over interferon-alpha. Everolimus is approved for patients with advanced RCC who have failed treatment with VEGFR-TKIs.

Experimental Protocols: Key Clinical Trials

RECORD-1 (Everolimus)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase III trial.

  • Patient Population: Patients with mRCC with clear-cell histology whose disease had progressed on or within 6 months of stopping sunitinib or sorafenib.

  • Treatment: Patients were randomized in a 2:1 ratio to receive either everolimus 10 mg orally once daily or placebo, both with best supportive care.

  • Primary Endpoint: Progression-free survival, assessed by a blinded independent central review.

Global ARCC Trial (Temsirolimus)

  • Study Design: A randomized, three-arm, open-label, multicenter, phase III trial.

  • Patient Population: Previously untreated patients with advanced RCC and at least three of six predefined poor-prognosis risk factors.

  • Treatment: Patients were randomized to receive temsirolimus 25 mg intravenously weekly, interferon-alpha up to 18 million units subcutaneously three times weekly, or a combination of temsirolimus 15 mg weekly and interferon-alpha up to 6 million units three times weekly.

  • Primary Endpoint: Overall survival.

Clinical Decision-Making: A Logical Workflow

The choice between everolimus and temsirolimus in the clinical setting for mRCC is guided by treatment line and patient risk stratification.

start Patient with Metastatic RCC line_of_therapy Line of Therapy? start->line_of_therapy first_line First-Line line_of_therapy->first_line First second_line Second-Line (Post-VEGFR-TKI) line_of_therapy->second_line Second risk_stratification Prognostic Risk? first_line->risk_stratification everolimus Everolimus second_line->everolimus poor_risk Poor Risk risk_stratification->poor_risk Poor good_intermediate_risk Good/Intermediate Risk risk_stratification->good_intermediate_risk Good/ Intermediate temsirolimus Temsirolimus poor_risk->temsirolimus vegfr_tki VEGFR-TKI good_intermediate_risk->vegfr_tki

Caption: Clinical decision workflow for mTOR inhibitors in metastatic Renal Cell Carcinoma.

Conclusion

Everolimus and temsirolimus are both potent mTOR inhibitors with established efficacy in oncology, particularly in advanced renal cell carcinoma. While they share a common mechanism of action, their clinical applications differ based on treatment line and patient risk factors. Retrospective clinical data and meta-analyses suggest that in the second-line setting for mRCC after VEGFR-TKI failure, everolimus may offer a superior overall survival benefit compared to temsirolimus. However, the absence of a head-to-head prospective randomized controlled trial necessitates careful interpretation of these findings. Preclinical data, although not directly comparative in a head-to-head naïve setting, underscores the on-target activity of both agents. For researchers and drug development professionals, understanding the nuances in their clinical efficacy, supported by the available preclinical and clinical trial data, is crucial for designing future studies and developing novel therapeutic strategies targeting the mTOR pathway.

References

Confirming the Activity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike the allosteric mTORC1 inhibitor rapamycin, Torkinib targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This guide provides a comparative overview of key biochemical assays to confirm and characterize the activity of this compound, offering supporting data and detailed experimental protocols for researchers in drug discovery and cell signaling.

Comparative Analysis of Biochemical Assays

A variety of biochemical assays can be employed to determine the efficacy and selectivity of mTOR inhibitors like this compound. The choice of assay depends on the specific question being addressed, from direct enzyme inhibition to the impact on downstream signaling pathways. The most common approaches include direct kinase assays, binding assays, and immunoblotting to detect changes in protein phosphorylation.

Assay TypePrincipleMeasuresAdvantagesDisadvantages
In Vitro Kinase Assay Measures the transfer of a phosphate group (often from radiolabeled ATP) from mTOR to a specific substrate (e.g., 4E-BP1, S6K1).[3][4]Direct enzymatic activity and inhibition (IC50).Quantitative measure of direct target engagement; can distinguish between mTORC1 and mTORC2 activity by using specific substrates.[3]Can be complex to set up; may require purified, active enzyme complexes; use of radioactivity requires special handling.
LanthaScreen® Kinase Binding Assay A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay based on the displacement of a fluorescent tracer from the kinase ATP-binding site.[5]Binding affinity (Kd) or inhibitory potency (IC50) to the mTOR kinase domain.High-throughput; non-radioactive; highly sensitive and robust.[6]Measures binding, not direct inhibition of catalysis; may not detect allosteric inhibitors that don't bind the ATP site.
Western Blotting Uses specific antibodies to detect the phosphorylation status of mTOR downstream effector proteins in cell lysates.[7][8]Inhibition of downstream mTORC1 signaling (p-S6K, p-4E-BP1) and mTORC2 signaling (p-AKT Ser473).[9]Provides a cellular context of target inhibition; allows for the simultaneous analysis of multiple downstream targets.Semi-quantitative; can be labor-intensive and subject to variability.
ELISA-based Assay An antibody-based assay to capture and quantify the amount of a phosphorylated substrate produced by mTOR in a cell lysate.[10]mTOR activity in cell lysates.Quantitative; suitable for processing multiple samples; commercially available kits.[11]Indirect measure of activity; may be less sensitive than kinase assays.

Quantitative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of this compound (Torkinib/PP242) and other common mTOR inhibitors against mTOR complexes.

CompoundTargetIC50 (nM)Assay Type
This compound (Torkinib/PP242) mTOR (cell-free)8Kinase Assay
mTORC1 (cellular)30Cellular Assay
mTORC2 (cellular)58Cellular Assay
Rapamycin mTOR (binding to FKBP1A)0.2 (Ki)Biochemical Assay[12]
Torin1 mTORC1 / mTORC2 (in vitro)2 - 10Kinase Assay[13]

Data compiled from multiple sources.[1][2][12]

Mandatory Visualizations

To better understand the experimental context and the underlying biological pathways, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_pi3k cluster_mTORC cluster_outputs Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates via Rag GTPases AKT AKT PI3K->AKT activates mTORC2 mTORC2 AKT->mTORC2 feedback AKT->mTORC1 activates via TSC1/2 mTORC2->AKT activates (S473) Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization regulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb Torkinib This compound (Torkinib) Torkinib->mTORC2 ATP-competitive inhibition Torkinib->mTORC1 ATP-competitive inhibition Rapamycin Rapamycin Rapamycin->mTORC1 allosteric inhibition

Caption: The mTOR signaling pathway, highlighting the distinct inhibitory mechanisms of Rapamycin and this compound (Torkinib).

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Reagents: - this compound - Control Inhibitors (e.g., Rapamycin) - Cell Lines or Purified Kinase B In Vitro Kinase Assay (Direct Inhibition) A->B Perform Assays C Kinase Binding Assay (Target Affinity) A->C Perform Assays D Cell-Based Western Blot (Downstream Signaling) A->D Perform Assays E Calculate IC50 / Kd values B->E C->E F Quantify Phospho-protein Levels D->F G Confirm Activity and Characterize Mechanism of Action E->G Interpret Results F->G Interpret Results

Caption: A generalized experimental workflow for confirming the activity of an mTOR inhibitor like this compound.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited. These protocols are based on established methods and can be adapted for specific laboratory conditions.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 by quantifying the phosphorylation of its substrate, 4E-BP1.

Methodology:

  • Cell Lysis: Lyse cells (e.g., HEK293T) in CHAPS lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the mTORC1 complex.[4]

  • Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an antibody against the mTORC1-specific component, Raptor.[3]

  • Kinase Reaction Setup:

    • Wash the immunoprecipitated beads and resuspend them in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2).[9]

    • Add varying concentrations of this compound or a vehicle control to the beads and incubate for 20 minutes on ice.

  • Initiate Reaction: Start the kinase reaction by adding the substrate (e.g., 150 ng of purified GST-4E-BP1) and ATP (e.g., 100-500 µM).[4][9]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.[4]

  • Termination and Detection:

    • Stop the reaction by adding 4X SDS-PAGE sample buffer.

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Analyze the phosphorylation of 4E-BP1 (at Thr37/46) by Western blotting using a phospho-specific antibody.[7]

    • Quantify band intensities to determine the IC50 value.[7]

LanthaScreen® Eu Kinase Binding Assay

This TR-FRET-based assay measures the affinity of an inhibitor for the ATP-binding site of the mTOR kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound) in the kinase assay buffer.

    • Prepare a 3X mixture of the mTOR kinase and a europium-labeled anti-tag antibody.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer.[5]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.[5]

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Downstream mTOR Signaling

This method assesses the in-cell activity of this compound by measuring the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC3, U87) and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the mTOR pathway with a growth factor (e.g., insulin or EGF) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • mTORC1 targets: Phospho-p70 S6 Kinase (Thr389), Phospho-4E-BP1 (Thr37/46).[7]

      • mTORC2 targets: Phospho-Akt (Ser473).[9]

      • Total proteins and loading controls: Total p70 S6K, Total 4E-BP1, Total Akt, and β-actin or GAPDH.[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the corresponding total protein and loading control.[7]

References

A Comparative Guide to the Pharmacokinetics of Zotarolimus and Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Zotarolimus and Sirolimus, two important macrocyclic lactones in the field of immunosuppressive and anti-proliferative therapy. While both are mTOR inhibitors, their pharmacokinetic properties exhibit key differences, influencing their clinical applications. This comparison is based on available data from preclinical and clinical studies.

Executive Summary

Sirolimus (also known as rapamycin) is a well-characterized immunosuppressant used systemically to prevent organ transplant rejection. Its pharmacokinetic profile is marked by low oral bioavailability and a long terminal half-life. Zotarolimus, a semi-synthetic derivative of Sirolimus, was specifically designed for local drug delivery from drug-eluting stents to prevent restenosis. Consequently, its systemic exposure is significantly lower, and it is characterized by a shorter half-life, a feature intended to minimize systemic side effects. This guide will delve into the quantitative pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to determine these characteristics for both compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Zotarolimus and Sirolimus based on available data. It is important to note that direct head-to-head comparative studies of systemic administration in humans are limited, as Zotarolimus is primarily used in drug-eluting stents, leading to very low systemic concentrations.

Table 1: Pharmacokinetic Parameters of Zotarolimus (from preclinical and drug-eluting stent data)

ParameterValueSpecies/ContextCitation
Half-life (t½) Shorter than SirolimusPreclinical studies[1]
Systemic Exposure Very low (pg/mL to ng/mL range)Humans with drug-eluting stents
Metabolism Primarily by CYP3A4/5In vitro (human liver microsomes)
Key Metabolites Hydroxylated and demethylated metabolitesIn vitro (human liver microsomes)[2]

Table 2: Pharmacokinetic Parameters of Sirolimus (from human studies)

ParameterValueRoute of AdministrationCitation
Oral Bioavailability ~10-17%Oral[3][4]
Time to Peak (Tmax) 1-2 hoursOral[5]
Protein Binding Highly boundIn vitro
Volume of Distribution (Vd) LargeIntravenous
Elimination Half-life (t½) ~62 hoursOral[5]
Metabolism Primarily by CYP3A4/5In vivo[5]
Primary Excretion FecesOral

Experimental Protocols

The determination of pharmacokinetic parameters for Zotarolimus and Sirolimus relies on sensitive and specific analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification in Biological Matrices (General Approach)

1. Sample Preparation:

  • Whole Blood/Plasma Collection: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Protein Precipitation: To release the drug from proteins, a precipitating agent (e.g., methanol, acetonitrile, or zinc sulfate) is added to the sample.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The drug is then extracted from the supernatant using an organic solvent (liquid-liquid extraction) or a solid-phase extraction cartridge to further purify the sample and concentrate the analyte.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the analyte from other components in the sample. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with additives (e.g., formic acid or ammonium acetate) is typically employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its internal standard based on their specific mass-to-charge (m/z) transitions.

3. Data Analysis:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of the drug in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated from the concentration-time data using non-compartmental or compartmental analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow Experimental Workflow for a Comparative Pharmacokinetic Study cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Dosing_Z Administer Zotarolimus Sampling Collect Blood Samples at Predetermined Timepoints Dosing_Z->Sampling Dosing_S Administer Sirolimus Dosing_S->Sampling Preparation Sample Preparation (Protein Precipitation, Extraction) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Concentration Determine Drug Concentration LCMS->Concentration PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Concentration->PK_Analysis

Caption: Workflow of a typical pharmacokinetic study.

Metabolic_Pathways Metabolic Pathways of Zotarolimus and Sirolimus Sirolimus Sirolimus CYP3A4_5 CYP3A4 / CYP3A5 (Liver & Intestine) Sirolimus->CYP3A4_5 S_Metabolites Hydroxylated & Demethylated Metabolites Zotarolimus Zotarolimus Zotarolimus->CYP3A4_5 Z_Metabolites Hydroxylated & Demethylated Metabolites CYP3A4_5->S_Metabolites Metabolism CYP3A4_5->Z_Metabolites Metabolism

Caption: Primary metabolic pathways for both drugs.

Conclusion

The pharmacokinetic profiles of Zotarolimus and Sirolimus are distinct, reflecting their intended clinical applications. Sirolimus, used systemically, exhibits a longer half-life and well-characterized oral pharmacokinetic parameters. In contrast, Zotarolimus was engineered for localized delivery from drug-eluting stents, resulting in minimal systemic exposure and a shorter half-life to reduce systemic side effects. Both drugs are primarily metabolized by the CYP3A4/5 enzyme system. For a comprehensive head-to-head comparison of their systemic pharmacokinetics, further studies involving oral or intravenous administration of Zotarolimus in humans would be necessary. This guide provides a foundational understanding based on the currently available scientific literature to aid researchers and drug development professionals in their work with these important mTOR inhibitors.

References

Validating the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with other mTOR inhibitors, focusing on its specificity for mTORC1. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on mTOR signaling.

Introduction to mTOR and its Inhibitors

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1 is acutely sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[2][3] mTORC2 is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization.[2]

The development of mTOR inhibitors has been a significant focus in cancer therapy and other diseases characterized by dysregulated cell growth. These inhibitors can be broadly categorized into three generations:

  • First-generation inhibitors (Rapalogs): This class includes rapamycin and its analogs, such as everolimus and temsirolimus. They are allosteric inhibitors that bind to FKBP12, and this complex then targets the FRB domain of mTOR, primarily inhibiting mTORC1.[4] However, their inhibition of mTORC1 is often incomplete.[5]

  • Second-generation inhibitors (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[6] Examples include Torin 1 and OSI-027.

  • Third-generation inhibitors: This emerging class includes bivalent molecules that combine features of both first and second-generation inhibitors.

This compound (Zotarolimus)

This compound (Tz-R) is a semi-synthetic derivative of rapamycin, also known as Zotarolimus (ABT-578).[7] It was primarily developed for use in drug-eluting stents to prevent restenosis due to its anti-proliferative effects.[] Like rapamycin, Zotarolimus is an immunosuppressant that acts by inhibiting mTOR.[7] It first binds to the intracellular protein FKBP12, and the resulting complex then binds to mTORC1, inhibiting its downstream signaling.[9]

Comparative Analysis of mTOR Inhibitor Specificity

The specificity of an mTOR inhibitor for mTORC1 over mTORC2 is a critical factor in its biological effects and therapeutic applications. The following table summarizes the available data on the inhibitory potency of this compound (Zotarolimus) in comparison to other mTOR inhibitors.

InhibitorTypeTarget(s)IC50 (mTORC1)IC50 (mTORC2)Key Findings & References
This compound (Zotarolimus) RapalogmTORC12.9 nM (SMC proliferation), 2.6 nM (EC proliferation)Not explicitly reportedInhibits FKBP-12 binding with an IC50 of 2.8 nM. Primarily characterized for its anti-proliferative effects in vascular cells.[4]
Rapamycin RapalogmTORC1~1 nM (in vitro kinase assay)Largely insensitiveThe prototypical allosteric inhibitor of mTORC1.[9]
Everolimus RapalogmTORC1Similar to RapamycinLargely insensitiveA derivative of rapamycin with improved pharmacokinetic properties.[10]
Torin 1 TORKinibmTORC1 & mTORC2~2-10 nM~2-10 nMA potent and selective ATP-competitive inhibitor of both mTOR complexes.
OSI-027 TORKinibmTORC1 & mTORC222 nM65 nMA selective and potent dual inhibitor of mTORC1 and mTORC2.

SMC: Smooth Muscle Cell; EC: Endothelial Cell. IC50 values can vary depending on the assay conditions.

Experimental Protocols for Validating mTORC1 Specificity

To experimentally validate the specificity of this compound or other inhibitors for mTORC1, a combination of in vitro kinase assays and cellular assays monitoring the phosphorylation status of downstream targets is recommended.

In Vitro mTORC1/mTORC2 Kinase Assay

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 in the presence of an inhibitor.

Methodology:

  • Cell Culture and Lysis: Culture cells (e.g., HEK293T) and stimulate with growth factors (e.g., insulin or EGF) to activate mTOR signaling. Lyse the cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.

  • Immunoprecipitation: Immunoprecipitate mTORC1 and mTORC2 using antibodies specific for their unique components, Raptor (for mTORC1) and Rictor (for mTORC2), respectively.

  • Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or recombinant Akt for mTORC2) and ATP. Incubate with varying concentrations of the test inhibitor (e.g., this compound).

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

  • Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor for each complex.

Western Blotting for Downstream mTORC1/mTORC2 Targets

This cellular assay assesses the inhibitor's effect on the phosphorylation of key downstream effectors of mTORC1 and mTORC2 in intact cells.

Methodology:

  • Cell Treatment: Plate cells and treat with a dose-range of the mTOR inhibitor for a specified duration. Include positive controls (e.g., rapamycin for mTORC1 inhibition, Torin 1 for dual inhibition) and a vehicle control.

  • Protein Extraction: Lyse the treated cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)) and mTORC2 substrates (e.g., p-Akt (Ser473)). Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the mTOR signaling pathway and the experimental approach to validate inhibitor specificity, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 4EBP1 p-4E-BP1 mTORC1->4EBP1 Akt p-Akt (S473) mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival Akt->Cell Survival Cytoskeletal Organization Cytoskeletal Organization Akt->Cytoskeletal Organization Tz-R (Zotarolimus) Tz-R (Zotarolimus) Tz-R (Zotarolimus)->mTORC1

Caption: mTORC1 Signaling Pathway and the inhibitory action of this compound (Zotarolimus).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay IP_mTORC1 Immunoprecipitate mTORC1 (anti-Raptor) Kinase_Assay_mTORC1 Kinase Assay with 4E-BP1 substrate IP_mTORC1->Kinase_Assay_mTORC1 IP_mTORC2 Immunoprecipitate mTORC2 (anti-Rictor) Kinase_Assay_mTORC2 Kinase Assay with Akt substrate IP_mTORC2->Kinase_Assay_mTORC2 WB_invitro Western Blot for p-4E-BP1 & p-Akt Kinase_Assay_mTORC1->WB_invitro Kinase_Assay_mTORC2->WB_invitro IC50_invitro Determine IC50 WB_invitro->IC50_invitro Cell_Treatment Treat cells with Tz-R Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB_cellular Western Blot for p-S6K1 & p-Akt(S473) Lysis->WB_cellular Analysis_cellular Analyze dose-dependent inhibition WB_cellular->Analysis_cellular

Caption: Experimental workflow for assessing mTORC1 inhibitor specificity.

Conclusion

This compound (Zotarolimus) is a potent inhibitor of mTORC1, exhibiting anti-proliferative effects comparable to other rapalogs. While its primary characterization has been in the context of preventing in-stent restenosis, its mechanism of action through mTORC1 inhibition makes it a valuable tool for studying mTOR signaling. For a comprehensive validation of its specificity, it is essential to perform direct comparative assays against both mTORC1 and mTORC2, as outlined in the experimental protocols. Researchers should consider the incomplete inhibition of mTORC1 by rapalogs and the potential for feedback activation of other signaling pathways when interpreting their results. The use of second-generation, dual mTORC1/mTORC2 inhibitors can serve as a valuable benchmark to dissect the distinct roles of the two mTOR complexes.

References

Navigating the Kinase Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with other kinases. Due to the limited publicly available kinase profiling data for this specific compound, this guide will focus on the established selectivity of its parent compound, rapamycin, and the general methodologies used to assess kinase cross-reactivity.

The PI3K/Akt/mTOR Signaling Pathway

The primary signaling cascade influenced by rapamycin and its analogs is the PI3K/Akt/mTOR pathway. This pathway is crucial for integrating signals from growth factors and nutrients to control cellular processes.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Inactivation Rheb Rheb-GTP TSC->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Rapamycin This compound (likely action) Rapamycin->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the likely point of inhibition by this compound.

Comparative Kinase Inhibition Profile

Without direct experimental data for this compound, a hypothetical comparison table is presented below based on the known high selectivity of rapamycin for mTOR. It is important to note that the tetrazole moiety may influence binding to other kinases, and this table should be updated as specific data becomes available.

Kinase TargetThis compound (Hypothetical IC50, nM)Rapamycin (Reference IC50, nM)Other Kinase Inhibitor (Example)
mTOR < 1 ~0.1 - 1 Everolimus (~1.8)
PI3Kα> 10,000> 10,000Alpelisib (~5)
PI3Kβ> 10,000> 10,000AZD6482 (~3.8)
PI3Kδ> 10,000> 10,000Idelalisib (~2.5)
PI3Kγ> 10,000> 10,000IPI-549 (~2.5)
Akt1> 10,000> 10,000MK-2206 (~8)
MEK1> 10,000> 10,000Trametinib (~0.92)
ERK2> 10,000> 10,000Ulixertinib (~0.3)
CDK2> 10,000> 10,000Palbociclib (~11)

Note: The IC50 values for rapamycin and other inhibitors are approximate and can vary based on assay conditions. The hypothetical values for this compound assume a similar high selectivity for mTOR as its parent compound.

Experimental Protocols for Assessing Kinase Cross-Reactivity

To definitively determine the kinase selectivity of this compound, a comprehensive in vitro kinase profiling assay would be required. The general workflow for such an experiment is outlined below.

In Vitro Kinase Panel Screening

This method involves testing the inhibitory activity of the compound against a large number of purified kinases.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control.

  • Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. Common methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Kinase_Profiling_Workflow Compound This compound (Serial Dilution) Assay_Plate Assay Plate Incubation (Kinase + Substrate + ATP + Compound) Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay_Plate Detection Detection of Phosphorylation Assay_Plate->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Conclusion

Based on its chemical structure as a rapamycin analog, this compound is expected to be a highly selective inhibitor of mTOR. However, without direct experimental evidence from comprehensive kinase profiling studies, its precise cross-reactivity with other kinases remains undetermined. The methodologies outlined in this guide provide a framework for how such a selectivity profile could be experimentally determined. For researchers investigating this compound, conducting a broad in vitro kinase panel screen is a critical next step to fully characterize its pharmacological profile and potential for further development.

Safety Operating Guide

Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 42-(2-Tetrazolyl)rapamycin, a potent rapamycin analog, are critical for ensuring laboratory safety and environmental protection. As a compound with cytotoxic and immunosuppressive properties, all materials that come into contact with it must be treated as hazardous waste.[1][2][3][4][5] Adherence to strict protocols is essential to mitigate risks of exposure and contamination.

This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research setting.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All operations involving the compound, including weighing and reconstitution, should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[2][3]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Double pair of nitrile or latex glovesPrevents skin contact with the hazardous substance.[3]
Eye Protection Safety glasses or gogglesProtects eyes from splashes and airborne particles.[3]
Lab Coat Disposable gown or dedicated lab coatPrevents contamination of personal clothing.[2]
Respiratory N100 respirator (if engineering controls fail)Provides respiratory protection from aerosolized particles.[3]
Footwear Closed-toe shoesProtects feet from spills.[3]

II. Waste Segregation and Containerization

Proper segregation of waste at the point of generation is a cornerstone of safe disposal.[1] All items contaminated with this compound must be disposed of as hazardous cytotoxic waste. These materials should never be mixed with general laboratory trash.

Table 2: Waste Categorization and Disposal Containers

Waste TypeContainer TypeLabeling Requirements
Solid Waste (gloves, gowns, absorbent pads)Red cytotoxic waste container or a plastic container with a thick, clear garbage bag.[6]"Cytotoxic Waste"[6]
Sharps (needles, syringes, vials)Yellow or red sharps container[6]"Cytotoxic Sharps"[6]
Liquid Waste (unused solutions)5-gallon white pail or designated hazardous chemical waste container.[2]"Hazardous Waste," "Cytotoxic"

Containers should be sealed when they are three-quarters full to prevent overfilling and spills.[1]

III. Decontamination Protocol

All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated. A plastic-backed absorbent pad should be used to cover the work surface during handling to contain any potential spills.[2]

Experimental Protocol for Decontamination:

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate). Wipe the entire surface with overlapping, unidirectional strokes. Dispose of the wipe in the designated cytotoxic waste container.[1]

  • Rinsing: Using a new wipe, rinse the surface with sterile water to remove any detergent residue. Dispose of the wipe in the cytotoxic waste container.[1]

  • Final Decontamination: With a fresh wipe, decontaminate the surface with 70% isopropyl alcohol. Allow the surface to air dry completely.[1]

  • PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown and the inner pair of gloves, placing each in the cytotoxic waste container.[1]

IV. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Segregate Waste at Point of Generation A->B C Solid Waste (Gloves, Gowns, Pads) B->C D Sharps Waste (Needles, Vials) B->D E Liquid Waste (Unused Solutions) B->E F Place in Red Cytotoxic Waste Container C->F G Place in Labeled Sharps Container D->G H Place in Hazardous Liquid Waste Container E->H I Seal Containers When 3/4 Full F->I G->I H->I J Store in Designated Hazardous Waste Area I->J K Arrange for Pickup by Environmental Health & Safety (EHS) J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for this compound waste.

V. Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent pads.

    • Clean the area following the decontamination protocol outlined above.

    • Dispose of all cleanup materials as cytotoxic waste.[6]

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area immediately.

    • Prevent others from entering the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[6]

VI. Final Disposal

Unused or expired this compound must be disposed of as medical or hazardous waste.[3] It is crucial to follow your institution's specific procedures for hazardous waste labeling, documentation, and scheduling of pickups by trained EHS personnel.[1] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2] High-temperature incineration is the approved method for the destruction of cytotoxic residues.[7]

References

Personal protective equipment for handling 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. As a potent analog of rapamycin, this compound should be handled with the utmost care, adhering to protocols for cytotoxic and hazardous materials.

Compound Hazards: this compound is a derivative of rapamycin, a potent immunosuppressant and a specific inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] While a specific Safety Data Sheet (SDS) for this compound is not readily available, the parent compound, rapamycin, is classified as a hazardous substance. It is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[3][4][5][6] Therefore, it is imperative to treat this compound as a potent pharmacologically active and hazardous material.

Personal Protective Equipment (PPE)

All personnel must wear appropriate PPE when handling this compound, regardless of the quantity. The following table summarizes the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Disposable Gown (fluid-resistant)[7] - Double Gloves (nitrile, changed frequently)[8] - Safety Goggles or Face Shield[7][9] - Particulate Respirator (e.g., N95)[7][9]
Solution Preparation and Handling - Disposable Gown (fluid-resistant)[7] - Double Gloves (nitrile, changed frequently)[8] - Safety Goggles or Face Shield[7][9]
Administration to Animals - Disposable Gown[10] - Double Gloves (nitrile)[8][10] - Safety Glasses[10]
Waste Disposal - Disposable Gown - Double Gloves (nitrile) - Safety Goggles or Face Shield
Spill Cleanup - Disposable Gown or Coveralls[11] - Double Gloves (industrial thickness, e.g., neoprene or nitrile)[12] - Full Face Shield and Goggles[13] - Appropriate Respirator (based on spill size and form)[9]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All weighing, reconstitution, and preparation of this compound should be conducted in a certified chemical fume hood or a ducted biological safety cabinet to avoid inhalation of airborne particles.[8]

  • Work Surface: Use a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be disposed of as hazardous waste after each procedure.[8]

  • Handwashing: Always wash hands and arms thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[8]

  • Labeling: All containers holding this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name and hazard warnings.

Disposal Plan:

  • Solid Waste: All items contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered hazardous waste.[8] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this waste down the drain.[8]

  • Sharps: Needles and syringes used for administering the compound must be disposed of in an appropriately labeled sharps container.[8]

  • Decontamination: Work surfaces should be decontaminated by cleaning with a detergent solution followed by a thorough rinse with water.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Preparation ppe Don Personal Protective Equipment (PPE) weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve exp Experimentation admin Experimental Use cleanup Cleanup & Disposal decon Decontaminate Work Area dispose Dispose of Waste in Labeled Bins decon->dispose doff Doff PPE dispose->doff

Caption: Workflow for Handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。